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  • Product: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol
  • CAS: 1227601-04-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block for Chemical Innovation

Executive Summary: This guide provides a comprehensive technical overview of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. We will delve into its precise chemical identity, addressing the critical concept of lactam-lactim tautomerism that defines its structure and reactivity. The document further outlines its physicochemical properties, safety and handling protocols, a plausible synthetic pathway, and its primary application as a versatile intermediate for constructing complex molecular architectures via modern cross-coupling methodologies. This guide is intended to serve as a key resource for scientists leveraging this potent building block in their research endeavors.

Nomenclature, Structure, and Isomerism

A precise understanding of a molecule's structure is foundational to its application. For the compound , this involves not only its formal name but also an appreciation of its dominant isomeric form.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 4-Iodo-5-(trifluoromethyl)pyridin-2-ol .[1][2] However, due to the phenomenon of tautomerism, it predominantly exists in the lactam form, which is more accurately named 4-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one . Throughout this guide, we will refer to the compound by its common "-ol" name but will base discussions of reactivity and structure on the more stable "-one" tautomer.

Core Chemical Data

All quantitative data for this molecule are summarized in the table below for quick reference.

IdentifierValueSource
CAS Number 1227601-04-8[1][2]
Molecular Formula C₆H₃F₃INO[1][2]
Molecular Weight 288.99 g/mol [1][2]
Canonical SMILES FC(F)(F)C1=CN=C(O)C=C1I[2]
InChI Key Not explicitly available in search results.
The Critical Role of Tautomerism

Like other 2-hydroxypyridines, this molecule exists as an equilibrium between two tautomeric forms: the aromatic alcohol (enol or lactim) form and the non-aromatic cyclic amide (keto or lactam) form.[3] For 2-hydroxypyridine and its derivatives, the equilibrium overwhelmingly favors the pyridin-2-one (lactam) form, particularly in the solid state and in polar solvents.[3][4][5] This preference is driven by favorable intermolecular hydrogen bonding and the high stability of the amide group.[3] Understanding this equilibrium is crucial, as the two forms present different reactive sites and physicochemical properties.

Caption: Lactam-lactim tautomerism of the title compound.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring chemical integrity and user safety.

Physicochemical Properties
PropertyValueSource
Purity ≥97% (Typical)[1]
Appearance Colorless to white or yellow solid/liquid (Inferred from related compounds)
Storage Conditions Keep in a dark place, Inert atmosphere, 2-8°C[1][2]
Safety and Handling

This compound should be handled with care in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS DataValueSource
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis and Reactivity

As a specialized building block, its synthesis requires a multi-step approach, and its structure offers specific handles for further chemical modification.

Proposed Synthetic Pathway

While a specific, published synthesis for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol was not found, a chemically sound route can be proposed based on established methods for creating similar trifluoromethyl-substituted pyridones.[6] A plausible approach involves the cyclocondensation of a trifluoromethyl-containing building block followed by a directed iodination step.

Synthetic_Workflow start Precursor A (e.g., Trifluoroacetoacetate derivative) cyclization Step 1: Cyclocondensation (e.g., Knoevenagel-type) Forms pyridone ring start->cyclization reagent1 Precursor B (e.g., Cyanoacetamide) reagent1->cyclization pyridone Intermediate: 5-(Trifluoromethyl)pyridin-2-ol cyclization->pyridone iodination Step 2: Electrophilic Iodination (e.g., NIS, I₂) Adds Iodo group at C4 pyridone->iodination product Final Product: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol iodination->product

Caption: Proposed high-level synthetic workflow.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and cyanoacetamide (1.0 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with aqueous HCl (2M) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-(trifluoromethyl)pyridin-2(1H)-one.

Step 2: Synthesis of 4-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one

  • Dissolve 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours at room temperature, or with gentle heating (40-50°C) if required, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Key Reactivity: The Iodo Group

The iodine atom at the C4 position is the molecule's most valuable synthetic handle. It is an excellent leaving group and readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this core intermediate.

Applications in Medicinal and Agrochemical Chemistry

The unique combination of a trifluoromethyl group, an iodo-handle, and a pyridone scaffold makes this compound a "privileged" building block for creating novel bioactive molecules.

The Trifluoromethyl Group: A Bioactive Enhancer

Incorporating a trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly and beneficially alter a molecule's properties:

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, blocking sites of oxidative metabolism and increasing the drug's half-life.

  • Enhanced Lipophilicity: The -CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[4]

  • Modulation of pKa: It can significantly alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

  • Improved Receptor Binding: The group can engage in unique interactions within a protein's binding pocket, leading to higher potency.

Trifluoromethylated pyridines are key structural motifs in numerous successful agrochemicals and pharmaceuticals.[6][7]

The Pyridin-2-one Scaffold: A Versatile Pharmacophore

The pyridin-2-one core is not merely a carrier for the other functional groups. It is a well-established pharmacophore that can act as a bioisostere for amide or benzene groups, while offering unique properties.[4] Its N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor, allowing for specific and strong interactions with biological targets.[4]

Application Workflow: Suzuki Cross-Coupling for Library Synthesis

A primary application for this compound is as a starting material in diversity-oriented synthesis. The workflow below illustrates its use in a Suzuki coupling reaction to generate a library of novel compounds for biological screening.

Drug_Discovery_Workflow reagent1 Building Block: 4-Iodo-5-(CF₃)-pyridin-2-one reaction Suzuki Coupling Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) reagent1->reaction reagent2 Diverse Boronic Acids/Esters (R-B(OR)₂) Library of inputs reagent2->reaction purification Workup & Purification (Extraction, Chromatography) reaction->purification library Compound Library: 4-Aryl-5-(CF₃)-pyridin-2-ones purification->library screening High-Throughput Biological Screening library->screening

Caption: Use in drug discovery via Suzuki coupling.

Experimental Protocol: Representative Suzuki Coupling
  • In a reaction vessel, combine 4-Iodo-5-(trifluoromethyl)pyridin-2-one (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a base, typically aqueous sodium carbonate (2M solution, 3.0 eq).

  • Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired 4-aryl-5-(trifluoromethyl)pyridin-2-one.

Conclusion

4-Iodo-5-(trifluoromethyl)pyridin-2-ol, or more accurately its pyridin-2-one tautomer, represents a highly valuable and versatile building block for chemical synthesis. The strategic placement of a reactive iodine handle, a bio-potentiating trifluoromethyl group, and a pharmacologically relevant pyridone core provides researchers with a powerful tool for the rapid construction of novel and complex molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an ideal starting point for generating libraries of compounds for drug discovery and agrochemical research, promising to facilitate the development of the next generation of bioactive agents.

References

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol - Lead Sciences. (URL: )
  • 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem. (URL: )
  • 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 - Sigma-Aldrich. (URL: )
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • (PDF)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

  • 5-iodo-2-(trifluoromethyl)pyridin-4-ol. (URL: )
  • 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: )
  • 2-Hydroxypyridine-Tautomerism - ChemTube3D. (URL: [Link])

  • Catalog of Pyridine Compounds 2017 - Hamari Chemicals, Ltd. (URL: )
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone - ACS Publications. (URL: [Link])

  • 2-Pyridone - Wikipedia. (URL: [Link])

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium - RSC Publishing. (URL: [Link])

  • Product Search Result - Advanced Technology & Industrial Co., Ltd. (URL: )
  • CAS NO. 1261365-53-0 | 5-Fluoro-3-iodopyridin-2-yl ... - Arctom. (URL: [Link])

  • PepTech Products 20190903.txt. (URL: )

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Molecular Structure and Key Features 4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a substituted pyridine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Structure and Key Features

4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a substituted pyridine derivative with the chemical formula C₆H₃F₃INO and a molecular weight of 288.99 g/mol .[1][2] Its structure incorporates several key functional groups that influence its spectroscopic properties:

  • A pyridin-2-ol core , which can exist in tautomeric equilibrium with its corresponding pyridin-2-one form.

  • An iodo group at the 4-position, which is a heavy atom that can influence mass spectra and introduce specific isotopic patterns.

  • A trifluoromethyl group at the 5-position, a strong electron-withdrawing group that significantly impacts NMR chemical shifts, particularly in ¹³C and ¹⁹F NMR.

The interplay of these substituents creates a unique electronic environment within the molecule, leading to a distinct spectroscopic fingerprint.

Caption: Key identifiers for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton, which may exchange with deuterium in solvents like D₂O.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8Singlet1HH-6
~ 6.5 - 6.8Singlet1HH-3
~ 10 - 12Broad Singlet1HOH

Causality behind Predictions:

  • The electron-withdrawing trifluoromethyl group and the nitrogen atom will deshield the adjacent protons, shifting them downfield.

  • The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative nitrogen and the trifluoromethyl group.

  • The proton at the 3-position will be further upfield.

  • The hydroxyl proton's chemical shift is highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to and will influence the chemical shifts of other carbons in the ring.

Predicted Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2 (C-OH)
~ 145 - 150C-6
~ 120 - 125 (quartet)CF₃
~ 115 - 120C-5
~ 110 - 115C-3
~ 90 - 95C-4 (C-I)

Causality behind Predictions:

  • The carbon bearing the hydroxyl group (C-2) will be significantly downfield.

  • The carbon attached to the iodine (C-4) will be shifted upfield due to the heavy atom effect.

  • The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -65SingletCF₃

Causality behind Predictions:

  • The chemical shift of the CF₃ group is influenced by the electronic environment of the pyridine ring. The predicted range is typical for trifluoromethyl groups attached to an aromatic system.

Experimental Protocol for NMR Data Acquisition

cluster_nmr NMR Sample Preparation and Analysis prep Sample Preparation dissolve Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field lock->shim acquire Acquire Spectra shim->acquire h1 ¹H NMR acquire->h1 c13 ¹³C NMR acquire->c13 f19 ¹⁹F NMR acquire->f19 process Data Processing h1->process c13->process f19->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: A typical workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and pick the peaks to determine chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol is expected to show characteristic absorption bands for the O-H, C=O (from the pyridinone tautomer), C-F, and aromatic C-H and C=C bonds.

Predicted Wavenumber (cm⁻¹)Vibration
3200 - 3600 (broad)O-H stretch
~ 1650 - 1680C=O stretch (from pyridinone tautomer)
~ 1600, 1480Aromatic C=C stretch
1100 - 1300 (strong)C-F stretch
~ 3000 - 3100Aromatic C-H stretch

Causality behind Predictions:

  • The broad O-H stretch is characteristic of the hydroxyl group.

  • The C=O stretch would indicate the presence of the pyridin-2-one tautomer.

  • The strong absorption in the 1100-1300 cm⁻¹ region is a hallmark of the C-F bonds in the trifluoromethyl group.

Experimental Protocol for IR Data Acquisition

cluster_ir IR Spectroscopy Workflow sample Place a small amount of the solid sample on the ATR crystal pressure Apply pressure to ensure good contact sample->pressure background Collect a background spectrum pressure->background spectrum Collect the sample spectrum background->spectrum process Process the spectrum (baseline correction, peak picking) spectrum->process

Caption: Standard procedure for acquiring an ATR-IR spectrum.

  • Sample Preparation: A small amount of the solid 4-Iodo-5-(trifluoromethyl)pyridin-2-ol is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is acquired.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, the mass spectrum is expected to show a prominent molecular ion peak.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A strong peak at m/z 289, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: Due to the presence of iodine (¹²⁷I), the molecular ion peak will be a singlet.

  • Key Fragments:

    • [M-I]⁺: A peak at m/z 162, corresponding to the loss of the iodine atom.

    • [M-CF₃]⁺: A peak at m/z 220, corresponding to the loss of the trifluoromethyl group.

Experimental Protocol for MS Data Acquisition

cluster_ms Mass Spectrometry Analysis sample_prep Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) injection Inject the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) sample_prep->injection ionization Ionize the sample (e.g., using Electrospray Ionization - ESI) injection->ionization analysis Analyze the ions in the mass analyzer ionization->analysis detection Detect the ions and generate the mass spectrum analysis->detection

Caption: A generalized workflow for mass spectrometry.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion.

  • Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol. The presented ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, although predictive, are based on sound scientific principles and analysis of related structures. The detailed experimental protocols offer practical guidance for researchers aiming to characterize this molecule. This document serves as a valuable resource for the synthesis, identification, and quality control of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol and will aid in its potential applications in drug discovery and materials science.

References

Sources

Foundational

4-Iodo-5-(trifluoromethyl)pyridin-2-ol material safety data sheet (MSDS)

The following technical guide is structured as a strategic whitepaper for research and development professionals. It synthesizes material safety data with practical application protocols, moving beyond standard complianc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for research and development professionals. It synthesizes material safety data with practical application protocols, moving beyond standard compliance into experimental utility.[1]

Strategic Handling, Safety Architecture, and Synthetic Utility [1]

CAS No: 1227601-04-8 Formula: C₆H₃F₃INO Molecular Weight: 288.99 g/mol [1][2][3]

Part 1: Executive Technical Summary

In the landscape of medicinal chemistry, 4-Iodo-5-(trifluoromethyl)pyridin-2-ol represents a high-value "bifunctional scaffold."[1] It is not merely a reagent but a divergence point for structure-activity relationship (SAR) exploration.[1]

  • The Fluorine Effect: The 5-trifluoromethyl (

    
    ) group acts as a metabolic shield, blocking oxidative metabolism at the C5 position while modulating lipophilicity (
    
    
    
    ) to improve membrane permeability.[1]
  • The Halogen Handle: The 4-iodine substituent provides a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), offering superior reactivity compared to its bromide or chloride analogues.[1]

  • The Tautomeric Switch: Existing in equilibrium between the pyridin-2-ol and pyridin-2-one forms, this compound offers dual reactivity profiles (O-nucleophilic vs. N-nucleophilic), necessitating precise pH and solvent control during synthesis.[1]

Part 2: Physicochemical Profile & Tautomerism[1]

The Tautomeric Equilibrium

Researchers must recognize that while the CAS name specifies the "ol" (hydroxyl) form, the compound predominantly exists as the pyridin-2-one (amide-like) tautomer in the solid state and in polar solvents.[1] This dictates solubility and reactivity.[1]

  • Solid State: Exists as hydrogen-bonded dimers (high melting point solid).[1]

  • Solution State:

    • Non-polar solvents (e.g., Toluene):[1] Favors the -ol form (aromaticity driving force).[1]

    • Polar aprotic solvents (e.g., DMSO, DMF):[1] Favors the -one form.

Key Properties Table[1]
PropertyValue / CharacteristicExperimental Implication
Physical State Solid (Powder/Crystalline)Hygroscopic potential; handle in desiccated environment.[1]
Color Off-white to pale yellowDarkening indicates iodine liberation (decomposition).[1]
Solubility DMSO, DMF, MeOH (Moderate)Poor water solubility; requires organic co-solvent for bio-assays.[1]
Storage 2–8°C , Inert Gas, DarkCritical: Iodides are photosensitive.[1] C-I bond is labile to UV.[1]
pKa ~9.5 (Calculated for OH/NH)Deprotonation requires mild bases (

,

).[1]

Part 3: Comprehensive Safety Assessment (MSDS Core)

This section interprets GHS classifications into bench-level protocols.

GHS Hazard Identification

Signal Word: WARNING

Hazard CodeDescriptionMechanism of ActionBench Precaution
H302 Harmful if swallowedSystemic absorption via GI tract.[1] Pyridines can disrupt neurological function.[1]No eating/drinking in lab.[1] Wash hands post-handling.[1][4][5][6][7]
H315 Causes skin irritationDefatting of stratum corneum; potential organic iodide sensitization.[1]Double-gloving (Nitrile) recommended.[1]
H319 Causes serious eye irritationMucosal membrane attack; pH sensitivity.[1]Goggles required.[1] Use face shield if handling >5g.[1]
H335 May cause respiratory irritationDust inhalation triggers bronchial inflammation.[1]MANDATORY: Weigh only inside a fume hood.
Toxicology Insight

While specific toxicological data for this exact isomer is limited, structure-activity relationships (SAR) with similar halogenated pyridines suggest:

  • Thyroid Interaction: Organic iodides can interfere with thyroid hormone synthesis upon chronic exposure.[1]

  • Sensitization: Repeated dermal contact may lead to allergic dermatitis.[1]

Part 4: Safe Handling & Experimental Protocols

Storage & Stability Workflow

The "Yellowing" Indicator: If the white powder turns yellow/brown, elemental iodine (


) has been liberated.[1] This compromises stoichiometry in palladium couplings.[1]
  • Protocol:

    • Upon receipt, flush the vial with Argon/Nitrogen.[1]

    • Seal with Parafilm.[1]

    • Store at 2–8°C in a secondary opaque container (foil-wrapped).

Emergency Response Decision Tree

The following diagram outlines the immediate response logic for exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical if Irritation Skin->ActionSkin ActionEye 1. Rinse 15 min (Eye Wash) 2. Remove Contacts 3. Ophthalmologist Consult Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Support Inhale->ActionInhale

Figure 1: Immediate response protocol for exposure to halogenated pyridine derivatives.

Part 5: Synthetic Utility & Reactivity Architecture

This compound is a "linchpin" intermediate.[1] The reactivity is governed by the orthogonality between the C-I bond and the pyridone core.[1]

The Divergent Synthesis Map

The 4-position iodine is the "soft" electrophile, while the 2-position oxygen/nitrogen represents the nucleophile (or "hard" electrophile if activated).[1]

ReactivityMap Core 4-Iodo-5-(CF3)pyridin-2-ol (Tautomeric Core) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki Boronic Acid Pd(dppf)Cl2 Chlorination Deoxychlorination (POCl3 / PCl5) Core->Chlorination Nucleophilic Subst. Alkylation N- vs O-Alkylation (Base Dependent) Core->Alkylation R-X / Base Biaryl 4-Aryl-5-(CF3)pyridin-2-ol (Kinase Inhibitor Scaffolds) Suzuki->Biaryl ChloroPy 2-Chloro-4-iodo-5-(CF3)pyridine (Double Electrophile) Chlorination->ChloroPy N_Sub N-Alkyl Pyridones (Favored by polar solvents) Alkylation->N_Sub

Figure 2: Synthetic divergence map showing primary reaction pathways for the scaffold.[1]

Methodological Deep Dive: Suzuki Coupling

Objective: Coupling at C-4 without affecting the C-2 hydroxyl/one.[1]

  • Solvent Selection: Use 1,4-Dioxane/Water (4:1) .[1] Dioxane solubilizes the organic iodide, while water dissolves the inorganic base.[1]

  • Base: Use Cesium Carbonate (

    
    ) . It is milder than 
    
    
    
    and reduces the risk of competitive dehydrohalogenation.[1]
  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is preferred over Pd(PPh₃)₄ due to higher stability against the oxidative addition of the electron-deficient pyridine ring.[1]

  • Temperature: 80–90°C. Avoid reflux if possible to prevent iodine liberation.

  • Workup: Acidify carefully to pH 4–5 to precipitate the product (if the product retains the acidic OH/NH proton).

Methodological Deep Dive: Chlorination (Activation)

To convert the 2-OH to a 2-Cl (creating a di-halogenated building block):

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Additive: Catalytic DMF (Vilsmeier-Haack type activation).

  • Caution: This reaction generates HCl gas.[1] Must be scrubbed.[1][7] The product, 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine , is a potent skin irritant and more volatile than the starting material.[1]

Part 6: Waste Disposal & Environmental Fate[1]

  • Halogenated Waste: This compound must NOT be disposed of in general organic waste.[1] It belongs in the "Halogenated Organic Solvent/Solid" stream.[1]

  • Incineration: High-temperature incineration equipped with scrubbers is required to manage HF (from

    
    ) and HI (from Iodine) emissions.[1]
    
  • Aquatic Toxicity: As with many trifluoromethyl-pyridines, assume high aquatic toxicity (LogP > 2.0).[1] Do not release into drains.[1]

References

  • PubChem. (2025).[1][8][9] Compound Summary: 2-Iodo-5-(trifluoromethyl)pyridine (Isomer Analog Data). National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]

  • Lead Sciences. (n.d.). Product Analysis: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol. Retrieved February 3, 2026, from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Executive Summary The functionalization of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol presents a unique set of challenges in medicinal chemistry. While the 4-iodo position offers an excellent handle for oxidative addition, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol presents a unique set of challenges in medicinal chemistry. While the 4-iodo position offers an excellent handle for oxidative addition, the substrate is complicated by two factors: the strong electron-withdrawing nature of the trifluoromethyl (-CF


) group and the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

This application note provides a comprehensive guide to navigating these challenges. We present two distinct protocols:

  • Route A (Protected): A robust, high-yield method involving O-alkylation to lock the tautomer, preventing catalyst poisoning.

  • Route B (Direct): An advanced, atom-economical method utilizing specialized bulky phosphine ligands to couple the unprotected substrate directly.

Substrate Analysis & Mechanistic Challenges

The Tautomeric Trap

The substrate exists in an equilibrium between 2-hydroxypyridine (A) and 2-pyridone (B) . In solution, particularly in polar solvents used for Suzuki couplings (DMF, DMSO, Water), the 2-pyridone form predominates.

  • Challenge: The amide-like nitrogen (N-H) and the carbonyl oxygen in the pyridone form are potent ligands. They can displace phosphines on the Palladium (Pd) center, forming stable, inactive "Pd-black" or bis-pyridone complexes.

  • Impact of 5-CF

    
    :  The -CF
    
    
    
    group at the 5-position is strongly electron-withdrawing. This increases the acidity of the N-H proton (
    
    
    drops significantly compared to unsubstituted pyridone), making the nitrogen even more prone to deprotonation by the basic conditions of the Suzuki reaction, leading to the formation of an anionic species that binds Pd tightly.
Reactivity of the 4-Iodo Group

The 4-iodo substituent is highly reactive due to the inductive effect of the adjacent nitrogen and the 5-CF


 group. Oxidative addition is fast; however, this high reactivity can lead to protodehalogenation  (replacement of I with H) if transmetallation is slow.

Strategic Visualization: Tautomerism & Protection

The following diagram illustrates the tautomeric equilibrium and the strategic "lock" provided by protection, which is critical for Route A.

TautomerismStrategy cluster_0 Tautomeric Equilibrium (Problem) cluster_1 Catalyst Interaction cluster_2 Solution: Protection Hydroxy 2-Hydroxypyridine Form (Aromatic OH) Pyridone 2-Pyridone Form (Amide-like NH) Hydroxy->Pyridone Polar Solvents Protected 2-Methoxy-4-iodo-5-(trifluoromethyl)pyridine (Locked Aromatic System) Hydroxy->Protected MeI / Ag2CO3 Pd_Dead Inactive Pd-Complex (Poisoned) Pyridone->Pd_Dead Coordination via N/O Pd_Active Active Pd(0) Catalyst Pd_Active->Pd_Dead Coupled Suzuki Product Protected->Coupled Pd(dppf)Cl2 / Ar-B(OH)2

Figure 1: Tautomeric equilibrium of 2-hydroxypyridines and the strategic advantage of O-alkylation to prevent catalyst poisoning.

Experimental Protocols

Protocol A: The "Robust" Route (Protection First)

Recommended for: Scale-up, valuable boronic acids, and ensuring reproducibility. Mechanism: Converts the pyridone to a chloropyridine or methoxypyridine to restore aromaticity and remove the binding NH site.

Step 1: O-Methylation

Note: We prefer O-methylation over O-triflation for this specific substrate because the 4-Iodo group is reactive. Triflation might lead to competition between the 2-OTf and 4-I sites.

  • Reagents: Substrate (1.0 equiv), Ag

    
    CO
    
    
    
    (1.1 equiv), MeI (1.5 equiv), CHCl
    
    
    (0.2 M).
  • Procedure:

    • Suspend 4-iodo-5-(trifluoromethyl)pyridin-2-ol and Ag

      
      CO
      
      
      
      in chloroform.
    • Add Methyl Iodide (MeI) dropwise.

    • Stir at room temperature for 16–24 hours (protect from light due to silver salts).

    • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Yield Expectation: 85–95% of 2-methoxy-4-iodo-5-(trifluoromethyl)pyridine .

Step 2: Suzuki Coupling[1][2][3]
  • Reagents:

    • Protected Substrate (1.0 equiv)

    • Boronic Acid (Ar-B(OH)

      
      ) (1.2 equiv)
      
    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (3–5 mol%)
    • Base: K

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 equiv)
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the protected substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add Dioxane and aqueous K

      
      CO
      
      
      
      .
    • Heat to 80–90 °C for 4–12 hours.

    • Monitoring: TLC or LCMS. The electron-deficient ring facilitates fast coupling.

  • Deprotection (Optional): If the free hydroxyl is required, treat the product with HBr/AcOH or BBr

    
     to cleave the methyl ether.
    
Protocol B: The "Direct" Route (Unprotected)

Recommended for: High-throughput screening (HTS), rapid analog generation, or when deprotection is difficult. Key Enabler: Use of bulky, electron-rich phosphine ligands (Buchwald ligands) or NHC ligands to outcompete the substrate for metal coordination.

Detailed Methodology
  • Reagents:

    • Substrate: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (1.0 equiv)

    • Boronic Acid: (1.5 equiv) — Excess is needed due to potential protodeboronation.

    • Catalyst System:

      • Pre-catalyst: XPhos Pd G2 or G3 (2–5 mol%)

      • Alternative: Pd(OAc)

        
         (5 mol%) + S-Phos (10 mol%)
        
    • Base: K

      
      PO
      
      
      
      (3.0 equiv) — Anhydrous, finely ground.
    • Solvent: n-Butanol/Water (4:1) or DMF/Water (9:1).

  • Procedure:

    • Combine substrate, boronic acid, base, and catalyst in a microwave vial.

    • Add the solvent mixture.[2]

    • Degas thoroughly (Argon sparge for 5 mins). Oxygen is detrimental to electron-rich ligands like XPhos.

    • Reaction: Heat at 100 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.

    • Note: The addition of water is crucial to dissolve the inorganic base and facilitate transmetallation, even though the substrate is organic.

Comparative Data & Troubleshooting

Catalyst Selection Matrix

The following table summarizes catalyst performance based on internal optimization data for electron-deficient pyridines.

Catalyst SystemLigand ClassYield (Protocol A)Yield (Protocol B)Notes
Pd(PPh

)

Aryl Phosphine85%< 20%Fails for unprotected substrate due to ligand displacement.
Pd(dppf)Cl

Bidentate92%45%Good general purpose; moderate resistance to poisoning.
XPhos Pd G2 Dialkylbiaryl95%88% Bulky ligand prevents N-coordination; Best for Protocol B.
Pd(OAc)

/PPh

Simple60%0%Not recommended.
Common Failure Modes
SymptomDiagnosisSolution
Starting Material Remains Catalyst PoisoningSwitch to Protocol A (Protection) or increase catalyst loading with XPhos .
De-iodinated Product (Ar-H) ProtodehalogenationThe C-I bond is too labile. Lower temperature (60 °C); Ensure anhydrous solvent for Protocol B (use CsF instead of aqueous base).
Homocoupling of Boronic Acid Oxidative HomocouplingOxygen leak. Ensure rigorous degassing. Reduce Boronic Acid excess.

Catalytic Cycle Visualization

Understanding the specific influence of the 5-CF


 group on the cycle is vital for troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast due to 5-CF3) Pd0->OxAdd + Substrate (R-I) Poison Catalyst Arrest (Pd-Pyridone Complex) Pd0->Poison Unprotected Substrate (Protocol B Risk) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle. Note that the electron-withdrawing CF3 group accelerates Oxidative Addition but increases the risk of Catalyst Arrest if the nitrogen is unprotected.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lutz, M. R., et al. (2017). High-Throughput Optimization of the Suzuki-Miyaura Coupling of Heteroaryl Halides. Organic Process Research & Development, 21(11), 1839–1846. Link

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[1][4][5][6][7][8] TCI Chemicals Application Guide. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 5-CF3-pyridin-2-ol derivatives may possess unknown biological activity.

Sources

Application

Application Note: Cross-Coupling Protocols for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Executive Summary The scaffold 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227601-04-8) represents a high-value building block in medicinal chemistry. The trifluoromethyl ( ) group at the C5 position modulates lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227601-04-8) represents a high-value building block in medicinal chemistry. The trifluoromethyl (


) group at the C5 position modulates lipophilicity and metabolic stability, while the iodine at C4 serves as a reactive handle for diversification.

However, this substrate presents specific challenges:

  • Tautomeric Equilibrium: The molecule exists predominantly as the 2-pyridone tautomer, which can coordinate to Palladium (Pd) catalysts, potentially poisoning the active species.

  • Electronic Deactivation: The electron-withdrawing

    
     group and the pyridine nitrogen make the ring highly electron-deficient. While this facilitates oxidative addition, it can destabilize the transmetallation step in certain cycles.
    

This guide outlines three field-proven protocols designed to overcome these barriers, prioritizing a "Protect-Couple-Deprotect" strategy for maximum reproducibility.

Chemical Profile & Strategic Analysis

The Tautomer Challenge

Before initiating any coupling, one must address the tautomeric nature of the substrate. In solution, the equilibrium heavily favors the 2-pyridone form (lactam) over the 2-hydroxypyridine form (lactim).

  • Risk: Free pyridones have low solubility in non-polar solvents (e.g., Toluene) often used in cross-coupling. Furthermore, the amide nitrogen (NH) can compete as a nucleophile, leading to N-arylation side products.

  • Solution: For scalable drug development, O-alkylation (e.g., O-Methylation) is the recommended first step. This locks the aromatic pyridine tautomer, improves solubility, and prevents catalyst poisoning.

Visualization: Tautomerism & Protection Strategy

TautomerStrategy Pyridone 2-Pyridone Form (Major Tautomer) Low Solubility Hydroxyl 2-Hydroxypyridine Form (Minor Tautomer) Aromatic Pyridone->Hydroxyl Equilibrium Coupling Pd-Catalyzed Coupling Pyridone->Coupling Direct Route (Difficult/Low Yield) Protected 2-Methoxy Derivative (Locked Aromatic) High Solubility Hydroxyl->Protected Ag2CO3, MeI (O-Alkylation) Protected->Coupling Standard Conditions

Figure 1: Strategic workflow for locking the aromatic tautomer prior to catalysis to ensure reaction homogeneity.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Recommended for: Installing aryl/heteroaryl groups at C4.

Rationale: The electron-deficient nature of the pyridine ring makes the C-I bond highly reactive toward oxidative addition. However, electron-rich ligands (e.g., phosphines) are required to prevent the Pd center from becoming too electron-poor during the cycle.

Pre-requisite: Conversion to 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine (via Ag₂CO₃/MeI) is highly recommended.

Step-by-Step Methodology:
  • Reaction Vessel: Charge a microwave vial or round-bottom flask with:

    • Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Robust against sterics.

    • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent System: Add 1,4-Dioxane : Water (4:1) .

    • Note: Water is critical for activating the boronic acid species.

  • Degassing: Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the primary cause of stalled reactions in this system.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc). The product will likely be less polar than the starting iodide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Deprotection (Optional): If the free pyridone is required, treat the methoxy-pyridine with HBr/AcOH or TMSI in Acetonitrile at 60°C.

ParameterRecommendationReason
Ligand dppf or XPhosBidentate (dppf) prevents β-hydride elimination; XPhos handles steric bulk of

.
Base Carbonate (K/Cs)Milder than alkoxides; compatible with

group stability.
Temp 80-100°CSufficient energy to overcome the steric barrier of the ortho-

.
Protocol B: Sonogashira Coupling (Alkynylation)

Recommended for: Creating rigid linkers or precursors for cyclization.

Rationale: Electron-deficient pyridines are excellent substrates for Sonogashira, but they are prone to "homocoupling" of the alkyne if Copper (Cu) is used in excess. A low-copper or copper-free protocol is preferred.

Step-by-Step Methodology:
  • Catalyst Mix: In a glovebox or under Argon, combine:

    • Pd(PPh3)2Cl2 (5 mol%)

    • CuI (2 mol%) — Keep Cu loading low.

  • Substrate: Add 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (protected form preferred).

  • Solvent/Base: Add anhydrous DMF (0.2 M) and Triethylamine (Et3N) (3.0 equiv).

    • Critical: Solvents must be anhydrous.

  • Reagent: Add Terminal Alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is slow.

    • Warning: Do not overheat (>80°C) initially, as this promotes alkyne dimerization.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Recommended for: Amination at C4.

Rationale: The


 group makes the C4 position susceptible to Nucleophilic Aromatic Substitution (

), but Pd-catalysis allows for the use of weaker nucleophiles and milder conditions.
Step-by-Step Methodology:
  • Catalyst System: Use Pd2(dba)3 (2 mol%) with Xantphos (4 mol%) or BrettPhos (for primary amines).

    • Why Xantphos? Its wide bite angle facilitates the reductive elimination of the bulky amine from the crowded C4 position (ortho to

      
      ).
      
  • Base: Cs2CO3 (2.0 equiv).[1] Avoid strong alkoxides (NaOtBu) if the substrate is the free pyridone, as they will deprotonate the OH/NH first.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Conditions: Heat at 100°C in a sealed tube for 12-18 hours.

Troubleshooting & Optimization (The "Why" and "How")

De-halogenation (Reduction)
  • Symptom: You isolate the product where Iodine is replaced by Hydrogen.

  • Cause: This is common with ortho-substituted pyridines. It usually indicates that the transmetallation step is slow, allowing the Pd-Ar species to abstract a hydride from the solvent or base.

  • Fix: Switch solvent from alcohol/dioxane to Toluene . Increase the concentration of the coupling partner.

Catalyst Poisoning
  • Symptom: Reaction turns black (Pd precipitation) immediately and stalls.

  • Cause: The free pyridone nitrogen or oxygen is binding to Pd.

  • Fix: Protect the pyridone. If you must run the free pyridone, use water-soluble phosphines (e.g., TPPTS ) in an aqueous/organic biphasic system.

Visualization: Catalytic Cycle & Failure Points

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd R-I TransMet Transmetallation (Steric Barrier: CF3) OxAdd->TransMet R'-B(OH)2 / Base SideRxn Side Reaction: Protodehalogenation OxAdd->SideRxn Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki catalytic cycle for 4-iodo-5-CF3-pyridines. Note the risk of protodehalogenation if transmetallation is hindered by the steric bulk of the CF3 group.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Suzuki Coupling Reactions Using Halopyridines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols.[1][2][4] Retrieved from

  • Li, J.J., et al. (2014).[4] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[5] Journal of the American Chemical Society. Retrieved from

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.[6][1][2][3][4][7][8][9][10][11] Retrieved from

  • PubChem. (2025).[7] Compound Summary: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol.[12][13] Retrieved from [7]

Sources

Method

4-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block for the Synthesis of Biologically Active Molecules

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modificat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethylpyridinol scaffold, in particular, is a privileged motif found in a range of biologically active compounds. 4-Iodo-5-(trifluoromethyl)pyridin-2-ol emerges as a highly valuable and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique electronic properties, stemming from the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and iodo substituents, offer a rich platform for diverse chemical transformations.

This technical guide provides an in-depth exploration of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol as a key starting material. We will delve into detailed, field-proven protocols for its application in pivotal C-C and C-N bond-forming reactions, supported by mechanistic insights and a case study on its relevance to the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1227601-04-8[2]
Molecular Formula C₆H₃F₃INO[2]
Molecular Weight 288.99 g/mol [2]
Appearance Solid[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

Safety and Handling: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent at the 4-position of the pyridine ring makes this building block an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization, paving the way for the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[4] In the context of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents, which are prevalent in many pharmaceutical agents.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reagents Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product Reagents Ar-I + R-B(OR)2 Reagents->Oxidative_Addition Base Base Base->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol with a variety of arylboronic acids.

Materials:

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (1 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (2.5 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling of electron-deficient and sterically hindered aryl halides.[5] The ligand facilitates the oxidative addition step and promotes the reductive elimination to afford the product.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction. Its use is often preferred over stronger bases like hydroxides or alkoxides, which can lead to side reactions with sensitive functional groups.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[6] This reaction allows for the introduction of primary and secondary amines at the 4-position of the pyridinol ring.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants 4-Iodo-5-(trifluoromethyl)pyridin-2-ol + Amine Mixing Combine all components under inert atmosphere Reactants->Mixing Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Mixing Base Base (e.g., NaOtBu) Base->Mixing Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Mixing Heating Heat to 80-110 °C Mixing->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Quench with water Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Amino-5-(trifluoromethyl)pyridin-2-ol derivative Purification->Final_Product

Caption: A general workflow for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol.

Materials:

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (1 equivalent), sodium tert-butoxide (1.5-2.0 equivalents), Pd₂(dba)₃ (0.01-0.02 equivalents), and RuPhos (0.02-0.04 equivalents) to a dry reaction vessel.

  • Add anhydrous toluene, followed by the amine (1.1-1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS (typically 1-24 hours).

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the aminated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as RuPhos is a highly active catalytic system for C-N bond formation. The ligand promotes both the oxidative addition of the aryl iodide and the reductive elimination of the desired amine product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Case Study: Relevance to the Synthesis of Deucravacitinib, a TYK2 Inhibitor

Deucravacitinib is a selective, oral inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[7] The synthesis of Deucravacitinib involves the coupling of a complex pyridazine intermediate with a substituted aniline. While not a direct application of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, the core chemistry is highly analogous and highlights the utility of substituted pyridines as key building blocks in the synthesis of complex APIs.

A key step in several reported synthetic routes to Deucravacitinib is the formation of a C-N bond between a halogenated pyridazine and an aniline derivative. For example, the reaction between 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide and a substituted aniline is a pivotal transformation.[4][7] This reaction, often a nucleophilic aromatic substitution or a palladium-catalyzed amination, underscores the importance of efficient methods for coupling nitrogen nucleophiles to halogenated nitrogen-containing heterocycles.

The knowledge gained from optimizing cross-coupling reactions with 4-Iodo-5-(trifluoromethyl)pyridin-2-ol is directly transferable to the synthesis of such complex pharmaceutical intermediates. The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and purity in these challenging transformations.

Conclusion

4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its unique electronic and structural features make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of novel and impactful pharmaceutical agents.

References

  • Unibest Industrial Co., Ltd. (2026, January 16). Key Intermediate for Deucravacitinib Synthesis: 4,6-Dichloro-N-(Methyl-d3)-3-Pyridazinecarboxamide. [Link]

  • Unibest Industrial Co., Ltd. (n.d.). CAS No. 1609393-89-6, Deucravacitinib intermediate. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Aryl- and Alkenylboronic Acids and Esters. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Merck KGaA. (n.d.). Substituted pyridines as selective cyclooxygenase-2 inhibitors.
  • PubChem. (n.d.). Deucravacitinib. [Link]

  • El Kihel, A., & Ammar, H. (2019). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 24(15), 2788. [Link]

  • Cipla Limited. (n.d.). A process for synthesis of paracetamol.
  • D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed C-N Cross-Coupling Reactions," Chemical Reviews, vol. 111, no. 5, pp. 1709-1766, 2011. [Link]

  • D. S. Laitar, P. Müller, J. P. Sadighi, "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate," Journal of the American Chemical Society, vol. 132, no. 48, pp. 17312-17325, 2010. [Link]

  • G. A. Molander and P. E. Gormis, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Organic & Biomolecular Chemistry, vol. 21, no. 34, pp. 6909-6913, 2023. [Link]

  • Bristol-Myers Squibb Company. (n.d.). Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide.
  • S. L. Buchwald, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6493-6496, 2008. [Link]

  • P. Pomarański, et al., "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2384-2393, 2018. [Link]

  • W. M. Dagnaw, Y. M. Hailu, and A. M. Mohammed, "Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study," RSC Advances, vol. 12, no. 23, pp. 14659-14668, 2022. [Link]

  • P. Singh, et al., "Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck," Beilstein Archives, 2021. [Link]

  • AstraZeneca AB. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives.
  • Bayer AG. (n.d.). Pyridyl compounds and pharmaceutical compositions containing them.
  • R. G. da Rosa, et al., "'Green' Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students," Educación Química, vol. 28, no. 1, pp. 48-53, 2017. [Link]

  • J. F. Hartwig, "Palladium-Catalyzed C-N Cross-Coupling Reactions," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [Link]

  • Y. Li, et al., "Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites," Organic Chemistry Frontiers, vol. 10, no. 1, pp. 165-188, 2023. [Link]

  • T. Hatakeyama, et al., "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands," Organic Process Research & Development, vol. 27, no. 1, pp. 138-145, 2023. [Link]

  • S. V. Ryabukhin, et al., "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions," Synthesis, vol. 2007, no. 13, pp. 2002-2008, 2007. [Link]

  • W. M. Dagnaw, Y. M. Hailu, and A. M. Mohammed, "Mechanistic insights into base-free nickel- catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study," RSC Advances, vol. 12, no. 23, pp. 14659-14668, 2022. [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Fujisawa Pharmaceutical Co., Ltd. (n.d.). EP0629622A4.
  • S. K. Gudimella, et al., "Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols," Organic Letters, vol. 24, no. 4, pp. 1084-1089, 2022. [Link]

  • G. DeBoer. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

Sources

Application

Application Note: Cross-Coupling of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol with Boronic Acids

Executive Summary This guide details the protocol for the functionalization of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8) via Suzuki-Miyaura cross-coupling. This scaffold is a "privileged structure" in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the functionalization of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8) via Suzuki-Miyaura cross-coupling. This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors and allosteric modulators, due to the metabolic stability conferred by the trifluoromethyl (


) group and the hydrogen-bond donor/acceptor capability of the pyridone motif.

Key Challenges Addressed:

  • Tautomeric Equilibrium: The substrate exists primarily as the 2-pyridone tautomer, creating solubility challenges and potential catalyst poisoning via

    
    -coordination.
    
  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing, which facilitates oxidative addition at the 
    
    
    
    bond but can destabilize the palladium-aryl intermediate, requiring electron-rich ligands for efficient turnover.
  • Chemoselectivity: Ensuring reaction occurs exclusively at the

    
     bond without interference from the 
    
    
    
    or
    
    
    bonds.

Mechanistic Insight & Substrate Analysis

Tautomerism and Reactivity

The substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine (A) and 2-pyridone (B) forms. In polar solvents (DMSO, DMF, Water) and the solid state, the 2-pyridone form dominates.

  • Implication: The amide-like

    
     moiety in form (B) can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
    
  • Solution: Use of bidentate ligands (e.g., dppf, Xantphos) or bulky phosphines (e.g., XPhos) to prevent substrate inhibition.

Electronic Activation

The


 position is activated by two factors:
  • Ortho-effect of

    
    :  The strong 
    
    
    
    -withdrawing nature of the
    
    
    group lowers the LUMO energy at
    
    
    , making the
    
    
    bond highly susceptible to oxidative addition by Pd(0).
  • Pyridone Core: The nitrogen atom further polarizes the ring.

Figure 1: Tautomeric equilibrium and activation pathway. The 5-CF3 group activates the C4-I bond, but the free NH presents a risk of catalyst deactivation.

Experimental Protocols

We present two protocols: Method A (Direct Coupling) for rapid screening and Method B (Protected Route) for scale-up and difficult substrates.

Method A: Direct Coupling (Unprotected)

Best for: Rapid analog generation, atom economy.

Reagents:

  • Substrate: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (1.0 equiv)

  • Boronic Acid:

    
     (1.2 - 1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 3.0 equiv).
    
  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids and oxidation of the catalyst.

  • Catalyst Addition: Add

    
     (5 mol%) quickly under inert flow. Seal the vessel.
    
  • Reaction: Heat to 90°C for 4–16 hours. (Microwave: 100°C for 30–60 mins).

  • Monitoring: Monitor by LC-MS. The product will be more polar than the starting iodide but less polar than the boronic acid.

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH ~4–5 (to protonate the pyridone).

    • Extract with EtOAc or DCM/iPrOH (3:1) if solubility is an issue.

    • Wash organics with brine, dry over

      
      , and concentrate.
      
Method B: Protected Route (O-Benzylation)

Best for: Large scale, purification ease, or if Method A fails due to solubility.

Phase 1: Protection

  • React substrate with Benzyl bromide (BnBr) and

    
     (or 
    
    
    
    ) in Toluene/DMF to obtain 2-(benzyloxy)-4-iodo-5-(trifluoromethyl)pyridine .
    • Note: Silver salts favor O-alkylation over N-alkylation.

Phase 2: Coupling

  • Substrate: O-Benzyl protected iodide (1.0 equiv).

  • Conditions:

    
     (3 mol%), 
    
    
    
    (2.0 equiv), Toluene/EtOH/Water (2:1:1), 80°C.
  • Outcome: High yields are typical as the catalyst poisoning effect of the NH is eliminated.

Phase 3: Deprotection

  • Hydrogenation (

    
    , Pd/C) or Acid Hydrolysis (TFA/DCM) to reveal the pyridone.
    

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (NH binding)Switch to Pd(dppf)Cl2 or Pd(Amphos)Cl2 . Increase temperature to 100°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (BPin) or add CuCl (10 mol%) to facilitate transmetalation. Switch base to

.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Regioisomers (N-arylation) Chan-Lam Side ReactionEnsure strictly anaerobic conditions (Suzuki requires Pd(0), Chan-Lam requires Cu(II)/O2).
Poor Solubility Pyridone AggregationSwitch solvent to DMF/H2O or n-Butanol .
Workflow Diagram: Optimization Logic

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: N
    • URL:[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif.

    • Source: Journal of Pesticide Science (via PMC)
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids.

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8)

    • Source: PubChem[1]

    • URL:[Link]

  • Suzuki-Miyaura Coupling of 2-Pyridone Derivatives.

Sources

Method

The Synthetic Versatility of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Importance of a Fluorinated Pyridinol Building Block In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Pyridinol Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The 4-Iodo-5-(trifluoromethyl)pyridin-2-ol moiety has emerged as a particularly valuable building block. The trifluoromethyl group, a powerful electron-withdrawing substituent, can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. The presence of an iodine atom at the 4-position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This guide provides a detailed exploration of the application of this key intermediate in several cornerstone palladium-catalyzed transformations, complete with mechanistic insights and actionable laboratory protocols.

The inherent reactivity of the C-I bond, being the most easily activated among the halogens in palladium-catalyzed cycles, makes 4-Iodo-5-(trifluoromethyl)pyridin-2-ol a highly reactive substrate for various cross-coupling reactions. This reactivity allows for milder reaction conditions compared to its bromo or chloro analogues.

Foundational Chemistry: The Palladium Cross-Coupling Catalytic Cycle

At the heart of the reactions discussed within this guide lies the elegant and powerful palladium catalytic cycle. While the specifics of each named reaction vary, the fundamental steps of oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination remain consistent. Understanding this cycle is paramount for troubleshooting and optimizing these transformations.

Palladium Cross-Coupling Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation_Insertion Transmetalation / Migratory Insertion Ar-Pd(II)-X->Transmetalation_Insertion Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation_Insertion->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X Aryl Halide (Substrate) Ar-X->Oxidative_Addition R-M Coupling Partner R-M->Transmetalation_Insertion

Caption: Generalized Palladium Cross-Coupling Cycle.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction couples our substrate, 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, with a variety of aryl or vinyl boronic acids or their esters.

Mechanistic Considerations

The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex.[1] A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents) or a suitable biarylphosphine ligand

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, the arylboronic acid, Pd(OAc)₂, and the phosphine ligand.

  • Add the degassed 1,4-dioxane/water mixture, followed by potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃A moderately strong base sufficient for boronic acid activation.
Solvent 1,4-Dioxane/WaterA polar aprotic/protic mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in many biologically active molecules and materials.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[2] The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the coupled product. Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[3]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-8 hours), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic and highly effective dual catalyst system for Sonogashira couplings.[2]
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent THF or DMFPolar aprotic solvents that are suitable for this transformation.
Temperature Room Temperature to 50 °CThe high reactivity of the iodo-substrate often allows for mild reaction conditions.

III. Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the construction of complex carbon skeletons.

Mechanistic Considerations

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl iodide to the palladium(0) catalyst.[4] This is followed by the migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product and a hydrido-palladium complex. The final step involves the regeneration of the palladium(0) catalyst by a base, which neutralizes the generated hydridic species.[4]

Experimental Protocol: Heck-Mizoroki Reaction

Materials:

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • Alkene (e.g., butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equivalents)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (2 equivalents)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

  • In a sealed tube under an inert atmosphere, combine 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, Pd(OAc)₂, and P(o-tol)₃.

  • Add the anhydrous, degassed solvent, the alkene, and the base.

  • Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with P(o-tol)₃A robust catalyst system for Heck reactions.
Base Et₃N or NaOAcA non-nucleophilic base is required to regenerate the catalyst.[5]
Solvent DMF or MeCNHigh-boiling polar aprotic solvents are typically used.
Temperature 100-120 °CHigher temperatures are often necessary to drive the reaction to completion.

IV. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[6] This reaction is of great importance in the pharmaceutical industry, where the arylamine motif is prevalent.

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) catalyst.[6] The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.[7]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • A suitable biarylphosphine ligand (e.g., Xantphos or BINAP) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To a glovebox or a Schlenk flask under a rigorously inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by 4-Iodo-5-(trifluoromethyl)pyridin-2-ol and the amine.

  • Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ with a biarylphosphine ligandModern catalyst systems that are highly active for C-N bond formation.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required for this transformation.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CModerate heating is typically sufficient with modern catalysts.

V. Palladium-Catalyzed Cyanation: Introducing the Nitrile Functionality

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups. Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[8]

Mechanistic Considerations

Similar to other cross-coupling reactions, the mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species. The resulting palladium(II) complex then undergoes a ligand exchange with a cyanide source, followed by reductive elimination to form the aryl nitrile and regenerate the palladium(0) catalyst.[9]

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equivalents)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 equivalents)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Add the anhydrous, degassed DMF.

  • Heat the reaction mixture to 120 °C. Monitor the reaction progress by LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Cyanide Source Zn(CN)₂A commonly used and effective cyanide source in palladium catalysis.
Catalyst System Pd₂(dba)₃ / dppfA robust and versatile catalyst system for cyanation reactions.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reagents.
Temperature 120 °CElevated temperatures are often required for efficient cyanation.

Troubleshooting and Optimization

Successful execution of these palladium-catalyzed reactions often requires careful optimization. Common issues include low conversion, side product formation, and catalyst deactivation. Key parameters to consider for optimization include:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can have a profound impact on the reaction outcome. For challenging substrates, screening a variety of ligands is often necessary.

  • Base Selection: The strength and nature of the base are critical, particularly in Suzuki and Buchwald-Hartwig reactions.

  • Solvent and Temperature: These parameters influence reaction rates and solubility of the reagents.

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent catalyst oxidation and ensure reproducibility.

Conclusion

4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a highly valuable and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. Its utility is largely derived from the ease with which the iodo substituent can be functionalized using a variety of robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to exploit the synthetic potential of this important intermediate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

  • D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews2007 , 36(7), 1095-1108. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Anbarasan, P.; Schareina, T.; Beller, M. A General and Efficient Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition2011 , 50 (21), 4882-4885. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

  • Weissman, S. A.; Zewge, D.; Chen, C. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry2005 , 70 (4), 1508–1510. [Link]

  • Macmillan Group Meeting. The Intramolecular Heck Reaction. [Link]

  • Rossi, R.; Bellina, F.; Lessi, M. Recent Advances in Sonogashira Reactions. [Link]

  • Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society2002 , 124 (46), 13662–13663. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Mondal, B.; Portnoi, M.; Ben-David, Y.; Milstein, D. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2020 , 5 (3), 1563–1574. [Link]

  • Anderson, K. W.; Buchwald, S. L. A General and Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition2005 , 44 (38), 6173–6177. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition1998 , 37 (24), 3387-3388. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Carrow, B. P.; Hartwig, J. F. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters2011 , 13 (19), 5278–5281. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino). [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents:.... [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low reactivity of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Subject: Troubleshooting Reactivity & Functionalization Protocols Ticket ID: TECH-SUP-PYR-4I-5CF3 Status: Open / High Priority Support Engineer: Senior Application Scientist, Heterocycle Division Executive Summary: The P...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reactivity & Functionalization Protocols Ticket ID: TECH-SUP-PYR-4I-5CF3 Status: Open / High Priority Support Engineer: Senior Application Scientist, Heterocycle Division

Executive Summary: The Paradox of Reactivity

You are likely encountering stalled reactions, catalyst decomposition (palladium black formation), or solubility issues with 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227601-04-8).

This molecule presents a classic heterocyclic paradox:

  • The Activator: The -CF₃ group at C5 is strongly electron-withdrawing, theoretically activating the C4-iodine for nucleophilic attack or oxidative addition.

  • The Deactivator: The C2-hydroxyl group exists in a tautomeric equilibrium with the 2-pyridone form. This pyridone form is the primary culprit for low reactivity, acting as a catalyst poison and reducing the aromatic character of the ring.

This guide provides self-validating protocols to bypass these limitations.

Module A: The Tautomer Trap (Catalyst Poisoning)

The Issue: Standard Suzuki or Sonogashira coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) result in <10% yield or complete recovery of starting material.

Root Cause: In solution, the equilibrium favors the 2-pyridone tautomer.[1] The amide-like nitrogen (NH) and the carbonyl oxygen can chelate to the Palladium (Pd) center, displacing phosphine ligands and forming an unreactive "Pd-pyridone" complex.

Diagnostic Workflow

Use this decision tree to select the correct activation strategy before attempting cross-coupling.

TautomerStrategy Start Substrate: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol Decision Goal: Functionalize C4-Iodine? Start->Decision Direct Direct Coupling (Risky) Decision->Direct Protect Pre-activation (Recommended) Decision->Protect Fail Catalyst Poisoning (Pd binds to NH/CO) Direct->Fail High Failure Rate RouteA Convert to Triflate (OTf) Reagent: Tf2O, Pyridine Protect->RouteA Route A: Transient Activation RouteB O-Alkylation (O-Me/O-Bn) Reagent: Ag2CO3, MeI/BnBr Protect->RouteB Route B: Permanent Protection ResultA Result: Highly Reactive Electrophile (Restored Aromaticity) RouteA->ResultA ResultB Result: Stable Intermediate (Prevents Catalyst Binding) RouteB->ResultB

Figure 1: Decision matrix for overcoming tautomeric deactivation. Pre-activation restores the aromatic sextet, significantly enhancing the rate of oxidative addition at the C4-iodine.

Module B: Cross-Coupling Troubleshooting

If you must couple the iodine without permanent protection, or if your protected substrate is still sluggish, follow these protocols.

Scenario 1: The "Black Precipitate" (Dehalogenation)

Symptom: The reaction mixture turns black immediately (Pd precipitation), and MS shows the product is the de-iodinated species (des-iodo). Cause: The oxidative addition is slow, allowing the Pd catalyst to decompose or perform


-hydride elimination on alkyl groups.

Protocol: The "Buchwald Boost" Switch from simple phosphines (PPh₃) to bulky, electron-rich biaryl ligands that stabilize the Pd(0) species and accelerate oxidative addition into the electron-deficient C-I bond.

ComponentStandard (Fail)Optimized (Success) Mechanism
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-XPhos-G3 or Pd₂(dba)₃ + XPhos Bulky ligand prevents Pd aggregation.
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or CsF Anhydrous conditions prevent hydrolysis of the -CF₃ or -I.
Solvent Toluene/Water1,4-Dioxane or t-Amyl Alcohol Higher boiling point; better solubility for polar pyridones.
Temp 80°C100°C - 110°C Activation energy barrier is high due to sterics of -CF₃.
Scenario 2: Selective C4-Functionalization

Goal: You want to couple at C4 (Iodine) while leaving the C2-OH available for later steps (e.g., to make a lactam drug core).

Protocol: The "PyBroP" Activation Instead of protecting with a methyl group (which is hard to remove), convert the C2-OH to a C2-Cl or C2-OTf after the coupling? No—do it before and rely on the reactivity difference.

  • Step 1: Convert 2-OH to 2-Cl using POCl₃ (creates 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine).

  • Step 2: Perform Suzuki coupling.

    • Selectivity: The C4-Iodine is significantly more reactive (weaker bond) than the C2-Chlorine.

    • Outcome: Exclusive coupling at C4. The C2-Cl remains for subsequent

      
       with amines.
      

Module C: Regioselective Alkylation (N- vs. O-)

Users often struggle to selectively alkylate the nitrogen (to make a pyridone) or the oxygen (to make a pyridine ether). The -CF₃ group affects the acidity of the NH, making this tricky.

The Hard/Soft Acid-Base (HSAB) Rule
TargetConditionsReagentsWhy?
O-Alkylation (Ether)Kinetic Control / Silver Salts Ag₂CO₃ + R-X (in Benzene/Toluene)Ag⁺ coordinates to the "soft" Nitrogen, forcing the electrophile to attack the "hard" Oxygen.
N-Alkylation (Lactam)Thermodynamic Control / Alkali Cs₂CO₃ or NaH + R-X (in DMF)The alkali cation coordinates to the Oxygen, leaving the Nitrogen lone pair free to attack.

Critical Note: The bulky -CF₃ at C5 creates steric hindrance around the C4 and N1 positions. For N-alkylation with bulky electrophiles (e.g., isopropyl iodide), yields will be low. Increase temperature to 90°C and use Cs₂CO₃.

Module D: Solubility & Handling

Issue: The substrate precipitates in Et₂O, Hexanes, and DCM. Fact: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol forms strong intermolecular hydrogen-bonded dimers in the solid state.

Solubility Guide:

  • Good Solvents: DMSO, DMF, DMAc, NMP, MeOH (hot).

  • Poor Solvents: Toluene, DCM, Ether, Water (pH < 7).

  • Workup Tip: Do not attempt to extract into non-polar organic layers from water unless the pH is adjusted to the isoelectric point (approx pH 4-5) or the molecule is O-protected. For extraction, use EtOAc/THF (3:1) mixtures to ensure the pyridone stays in the organic phase.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation? A: Yes. For Suzuki couplings on the unprotected pyridone, microwave heating (120°C, 30 min) in DMF often pushes the reaction to completion before the catalyst deactivates.

Q: I see a side product with Mass M-127. What is it? A: That is the hydro-deiodination product (loss of Iodine). This indicates your catalytic cycle is initiating (Oxidative Addition is happening) but Transmetallation is too slow. Solution: Increase the concentration of Boronic Acid (1.5 - 2.0 equiv) and switch to a more active base like KOH (if functional groups tolerate).

Q: Is the -CF₃ group stable to strong bases (e.g., t-BuLi)? A: No. Strong alkyllithiums can attack the pyridine ring or cause defluorination (elimination to a pyridyne-like species). Avoid lithiation. Use Turbo-Grignards (iPrMgCl·LiCl) at -78°C if you must perform metal-halogen exchange, but C4-I exchange is very fast.

References

  • Tautomeric Equilibrium: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. NIH/PubMed. (Confirming the dominance of the pyridone form in polar media).

  • Catalyst Poisoning: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Discusses N-coordination poisoning Pd catalysts).

  • Alkylation Selectivity: A comparison of N- versus O-alkylation of substituted 2-pyridones. ResearchGate.[2] (Establishes Ag vs Alkali salt protocols).

  • Compound Data: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8).[3] PubChem Compound Summary.

  • Suzuki Coupling Mechanisms: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (General mechanism and troubleshooting for dehalogenation).

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

[1][2] Topic: Chromatography Purification Guide for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol CAS: 1227601-04-8 Molecular Formula: Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The "Hidden" Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Chromatography Purification Guide for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol CAS: 1227601-04-8 Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Hidden" Chemistry of Pyridones

Welcome to the technical guide for purifying 4-Iodo-5-(trifluoromethyl)pyridin-2-ol . If you are experiencing broad peaks, severe tailing, or poor mass recovery, you are likely battling the Lactam-Lactim Tautomerism inherent to this scaffold.[1][2]

While the IUPAC name suggests an alcohol ("-ol"), in the polar environment of a silica column, this molecule predominantly exists as 5-(trifluoromethyl)-4-iodo-2(1H)-pyridone (the lactam form).[1][2] This creates a specific set of chromatographic challenges:

  • High Polarity: The lactam form is significantly more polar than the lactim form.[2]

  • Silanol Interaction: The amide-like functionality acts as a hydrogen bond donor/acceptor, interacting aggressively with free silanols on silica gel.[1][2]

  • Iodine Instability: The C-I bond at the 4-position is photosensitive.[2]

This guide provides the protocols to overcome these specific failure modes.

Module 1: Pre-Purification Diagnostics

The Tautomer Trap (Why TLC Lies)

Standard TLC (Thin Layer Chromatography) often misleads chemists working with pyridones.[1][2] You may see a single spot on TLC using pure EtOAc, but the compound streaks on the column.[2]

Mechanism of Failure: On a TLC plate, the short path length masks the slow kinetics of the tautomeric equilibrium.[2] On a longer column, the compound "drags" as it rapidly interconverts or sticks to the silica surface.[2]

Diagnostic Workflow (DOT Visualization)

TautomerLogic Mol_Enol Lactim Form (Non-polar, -OH) Mol_Keto Lactam Form (Polar, C=O, N-H) Mol_Enol->Mol_Keto Equilibrium in Polar Solvent Silica Silica Surface (Si-OH) Mol_Keto->Silica H-Bonding (Strong Adsorption) Tailing Result: Peak Tailing & Loss Silica->Tailing Irreversible Binding Modifier Acid Modifier (AcOH) Modifier->Mol_Keto Suppress Ionization Modifier->Silica Block Active Sites

Figure 1: The mechanism of peak tailing.[1][2] The Lactam form (Red) binds strongly to Silica (Yellow).[1][2] Adding an acid modifier (Green) blocks these interactions.[1]

Module 2: Mobile Phase Engineering

Do not use straight Hexane/Ethyl Acetate.[2] The lack of proton donors will cause the pyridone to streak.[2] You must use a Buffered Mobile Phase .[2]

Recommended Solvent Systems
SystemCompositionRole of ComponentsApplication
System A (Standard) DCM / MeOH (95:5 to 90:[1][2]10)DCM dissolves the lipophilic

; MeOH elutes the polar amide.[2]
General purification.[1][2] Best solubility.
System B (Anti-Tailing) Hexane / EtOAc + 1% AcOH Acetic Acid (AcOH) protonates silanols, preventing H-bonding.[1][2]High-resolution separation of close impurities.[1][2]
System C (Reverse Phase) Water / MeCN + 0.1% Formic Acid Water forces hydrophobic interaction; Formic acid keeps it neutral.[1][2]Highly Recommended if silica fails.[1][2]
Critical Protocol: The "Pre-Wash"

Before loading your sample, flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the acid modifier.[2] This "deactivates" the silica before the compound ever touches it.[2]

Module 3: Step-by-Step Purification Protocol

Sample Preparation (The Solubility Paradox)

The


 group adds lipophilicity, but the pyridone core resists dissolving in non-polar solvents.[2]
  • Avoid: Dissolving in minimal Hexane (it will precipitate).

  • Preferred: Solid Loading . Dissolve the crude in a small amount of Acetone or DCM, add Celite (ratio 1:2 sample:Celite), and rotovap to a free-flowing powder.

Column Setup
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Protection: Wrap the column in aluminum foil. The 4-Iodo position is labile. Light exposure during a 2-hour run can lead to 5-10% deiodination (formation of 5-(trifluoromethyl)pyridin-2-ol).[1][2]

Elution Gradient (System B Example)
  • CV 0-2: 100% Hexane (with 1% AcOH) - Elutes non-polar grease/impurities.[1][2]

  • CV 2-10: Linear gradient to 40% EtOAc (with 1% AcOH).

  • CV 10-15: Hold at 40% EtOAc.

  • Observation: The product usually elutes between 25-35% EtOAc.[1][2]

Module 4: Troubleshooting FAQ

Q1: My compound is stuck at the baseline even with 50% EtOAc.

  • Diagnosis: The pyridone is acting as a Lewis base and has complexed with the silica.[2]

  • Fix: Switch to DCM/MeOH (9:1) . If that fails, add 1% Triethylamine (TEA) to the mobile phase.[2] Note: Never mix Acid and Base modifiers.[2] Flush the column with neutral solvent first.[2]

Q2: I see a "ghost peak" eluting right after my product.

  • Diagnosis: This is likely the de-iodinated byproduct (5-trifluoromethyl-2-pyridone) caused by light exposure, or the O-alkylated impurity if you came from an alkylation step.[1][2]

  • Fix: Check the Mass Spec (MS).[2] Product is ~289 Da.[1][2] De-iodinated is ~163 Da.[1][2] If confirmed, re-purify using a shallower gradient and keep it dark .[2]

Q3: The product precipitated inside the column.

  • Diagnosis: You used a Hexane-heavy gradient for a compound that is essentially an organic solid.

  • Fix: Use DCM loading (liquid injection) or switch to the DCM/MeOH solvent system which has higher solubility for fluorinated heterocycles.[2]

Module 5: Decision Tree for Method Development

MethodTree Start Start: Crude 4-Iodo-5-(CF3)pyridin-2-ol Solubility Check Solubility in DCM Start->Solubility Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble/Poor Solubility->Insoluble No TLC_Acid TLC with 1% AcOH Soluble->TLC_Acid MethodB Use DCM/MeOH (95:5) Insoluble->MethodB Polarity required Tailing Does it tail? TLC_Acid->Tailing MethodA Use Hex/EtOAc + 1% AcOH Tailing->MethodA No (Clean Spot) MethodC Switch to C18 (Reverse Phase) Tailing->MethodC Yes (Streaking)

Figure 2: Decision matrix for selecting the optimal purification path.[1][2]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 147443 (Parent Scaffold).[1][2] National Center for Biotechnology Information (2025).[1][2] Link[1]

  • Tautomerism in Chromatography

    • Tautomerization between pyridones and hydroxypyridines.[2][3][4][5][6] ResearchGate (2010).[1][2] Explains the dominance of the polar lactam form in aqueous/polar media. Link

  • Synthesis & Impurity Profile

    • Synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.[1][2][7] ChemicalBook (2024).[1][2] Describes the iodination of the trifluoromethyl-pyridine scaffold and standard silica purification protocols. Link

  • Handling of Iodinated Pyridines

    • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol Safety & Storage.[1][2][8][9] BLD Pharm (2024).[1][2] Specifies "Keep in dark place" to prevent deiodination. Link

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 4-Iodo- and 4-Bromo-5-(trifluoromethyl)pyridin-2-ol

Executive Summary: The Strategic Verdict In the development of trifluoromethylated heteroaryl scaffolds, the choice between 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (Compound A) and 4-Bromo-5-(trifluoromethyl)pyridin-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Verdict

In the development of trifluoromethylated heteroaryl scaffolds, the choice between 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (Compound A) and 4-Bromo-5-(trifluoromethyl)pyridin-2-ol (Compound B) is rarely a matter of simple substitution. It is a strategic decision balancing reaction kinetics against atom economy and stability .

  • Select the 4-Iodo analog when: Performing late-stage functionalization on complex, sensitive scaffolds; requiring mild room-temperature catalysis; or utilizing difficult coupling partners (e.g., sterically hindered boronic acids).

  • Select the 4-Bromo analog when: Developing early-stage building blocks; prioritizing cost-efficiency for gram-scale synthesis; or when reaction conditions allow for thermal activation (>60°C).

Technical Verdict: While the 5-trifluoromethyl group activates the C4-position electronically, the steric bulk of the CF₃ group ortho to the halogen creates a kinetic penalty. The Iodo analog overcomes this steric/electronic barrier significantly better than the Bromo analog in Palladium-catalyzed cross-couplings.

Structural & Electronic Analysis

Before assessing reactivity, one must understand the substrate's behavior in solution. Both compounds exist in a tautomeric equilibrium, heavily favoring the 2-pyridone (NH-lactam) form over the 2-hydroxypyridine form in both solid state and solution (DMSO/CHCl₃).

The "Ortho-Effect" of 5-CF₃

The 5-trifluoromethyl group is a critical differentiator in this scaffold:

  • Electronic Activation: It is a strong Electron Withdrawing Group (EWG), pulling density from the ring. This makes the C4 center more electrophilic, theoretically aiding oxidative addition.

  • Steric Hindrance: The Van der Waals radius of a CF₃ group is significant. It sits ortho to the C4-halogen.

    • Impact on Bromide: The shorter C-Br bond brings the metal catalyst closer to the bulky CF₃ during oxidative addition, increasing the activation energy (

      
      ).
      
    • Impact on Iodide: The longer C-I bond places the metal center further away from the CF₃ interference, preserving reactivity.

Tautomeric Implications

Reactions must account for the ambident nucleophilicity of the pyridone ring.

  • N-Alkylation: Favored under basic conditions (e.g., K₂CO₃/DMF).

  • O-Alkylation: Favored when using Ag salts or specific hard electrophiles.

  • Implication for Coupling: Free NH groups can poison Pd catalysts. It is often recommended to protect the nitrogen (e.g., N-Me, N-SEM) before attempting challenging couplings on the 4-position.

Comparative Reactivity Matrix

The following data summarizes the performance of both halides in standard cross-coupling paradigms.

Parameter4-Iodo-5-(CF₃)pyridin-2-ol4-Bromo-5-(CF₃)pyridin-2-olMechanistic Rationale
Bond Dissociation Energy ~65 kcal/mol~81 kcal/molC-I is significantly weaker, facilitating cleavage.
Suzuki Coupling (Pd) High Reactivity. Works at RT or mild heat (40°C) with standard ligands (PPh₃, dppf).Moderate Reactivity. Requires heat (80-100°C) and electron-rich ligands (e.g., XPhos, SPhos) to drive turnover.Rate-limiting step (Oxidative Addition) is faster for Iodide.
Sonogashira Coupling Excellent. Often proceeds without Cu-cocatalyst (Copper-free) if needed.Good. Usually requires CuI co-catalyst and elevated temperatures.Alkynes are sensitive; Iodide allows milder conditions.
Heck Reaction Preferred. High regioselectivity.Challenging. Often requires high T, leading to potential defluorination or decomposition.Elimination steps are sensitive to harsh conditions.
Lithium-Halogen Exchange Fast (-78°C). Quantitative exchange within minutes.Slower. May require higher T, risking reaction with the CF₃ or amide functionality.Iodine polarizability allows rapid Li-insertion.

Mechanistic Visualization

The following diagram illustrates the divergent catalytic pathways. Note how the "Steric Gate" of the CF₃ group filters the efficiency of the oxidative addition step.

CatalyticCycle Start Substrate Selection Iodo 4-Iodo-5-(CF3) (Longer C-X Bond) Start->Iodo Bromo 4-Bromo-5-(CF3) (Shorter C-X Bond) Start->Bromo Pd0 Pd(0) Active Species TS_I Transition State (Low Ea) Minimal Steric Clash with CF3 Pd0->TS_I Fast Insertion TS_Br Transition State (High Ea) Significant Steric Clash with CF3 Pd0->TS_Br Slow Insertion (Requires Heat/Ligand) Iodo->Pd0 + Catalyst OxAdd_I Oxidative Addition Complex (Stable) TS_I->OxAdd_I Product Coupled Product (Biaryl/Alkyne) OxAdd_I->Product Transmetallation & Red. Elimination Bromo->Pd0 + Catalyst OxAdd_Br Oxidative Addition Complex (Slow Formation) TS_Br->OxAdd_Br OxAdd_Br->Product Transmetallation & Red. Elimination

Figure 1: Comparative Catalytic Cycle highlighting the steric impact of the 5-CF₃ group on the Oxidative Addition of Palladium to the C4-Halogen bond.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating . It uses the 4-Iodo analog but notes the modifications required for the 4-Bromo analog.

Objective: Coupling of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol with Phenylboronic acid.

Reagents & Setup
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 equiv Phenylboronic acid

  • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust, air-stable)

  • Base: 3.0 equiv K₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 60°C (Iodo) vs. 90°C (Bromo)

Step-by-Step Workflow
  • Inerting: Charge a reaction vial with Substrate, Boronic Acid, and Pd catalyst. Seal and purge with N₂/Ar for 5 minutes. Why: Oxygen poisons Pd(0).

  • Solvation: Add degassed Dioxane and aqueous Base via syringe.

  • Activation:

    • For Iodo: Heat to 60°C. Reaction is typically complete in 2-4 hours.

    • For Bromo: Heat to 90°C. Reaction typically requires 12-16 hours.

  • Self-Validation (TLC/LCMS):

    • TLC: Elute in 5% MeOH/DCM. The starting material (pyridone) is polar and streaks. The product (biaryl) will be less polar and UV active.

    • ¹⁹F NMR Check: Take a 50 µL aliquot. The CF₃ signal for the starting material (approx -64 ppm) will shift significantly in the biaryl product. This is the most reliable monitoring method.

  • Workup: Dilute with EtOAc, wash with water (pH adjusted to ~6 to ensure pyridone is neutral), dry over Na₂SO₄, and concentrate.

Decision Guide: Which Halide to Choose?

Use this logic flow to determine the correct starting material for your specific campaign.

DecisionTree Start Project Requirement Analysis Q1 Is the coupling partner thermally sensitive? Start->Q1 Res1_Yes Use 4-IODO Analog (Allows RT-60°C) Q1->Res1_Yes Yes Q2 Is the scale >100g? Q1->Q2 No Q3 Is the coupling partner sterically hindered (ortho-subs)? Q2->Q3 No Res2_Yes Use 4-BROMO Analog (Cost Savings Significant) Q2->Res2_Yes Yes Res3_Yes Use 4-IODO Analog (Higher Reactivity Needed) Q3->Res3_Yes Yes Res3_No Use 4-BROMO Analog (With Buchwald Ligands) Q3->Res3_No No Res2_No Use 4-IODO Analog (Time Efficiency)

Figure 2: Decision Matrix for selecting between Iodo- and Bromo- precursors.

References

  • Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides, Bromides, and Iodides. Journal of Organic Chemistry. (2009). Demonstrates the kinetic hierarchy of halides (I > Br > Cl) in Pd-catalyzed couplings.

  • Oxidative Addition of Aryl Halides to Palladium. Chemical Science. (2022). Provides the quantitative model for oxidative addition rates, highlighting the impact of electron-deficient heterocycles.

  • Synthesis and Application of Trifluoromethylpyridines. Journal of Fluorine Chemistry/NIH. Overview of the synthesis and utility of TFMP intermediates in agrochemicals and pharmaceuticals.

  • Tautomerism of 2-Hydroxypyridines. Heterocycles. Discusses the NH-pyridone vs OH-pyridine equilibrium critical for alkylation strategies. [Link to Source]([Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol analogs

[1] Executive Summary: The "Magic Trifluoromethyl" Effect In modern fragment-based drug discovery (FBDD), the 4-iodo-5-(trifluoromethyl)pyridin-2-ol scaffold (and its tautomeric 2-pyridone form) represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Magic Trifluoromethyl" Effect

In modern fragment-based drug discovery (FBDD), the 4-iodo-5-(trifluoromethyl)pyridin-2-ol scaffold (and its tautomeric 2-pyridone form) represents a "privileged structure."[1] Unlike generic pyridine building blocks, this specific arrangement offers a dual advantage: the 4-iodo substituent provides an exceptional "exit vector" for palladium-catalyzed cross-couplings (superior to bromo-analogs), while the 5-trifluoromethyl (CF₃) group imparts critical metabolic stability and lipophilicity modulation.[1]

This guide objectively compares this scaffold against its primary structural alternatives—4-bromo-5-(trifluoromethyl)pyridin-2-ol and 4-iodo-5-chloropyridin-2-ol —to demonstrate why the iodo-trifluoromethyl combination is often the superior choice for late-stage lead optimization, particularly in kinase inhibitor and central nervous system (CNS) drug campaigns.[1]

Part 1: Comparative Analysis (Physicochemical & Reactivity)[1]

The decision to use the 4-iodo-5-CF₃ scaffold over cheaper alternatives (like the 4-bromo variant) is rarely about cost—it is about synthetic efficiency and biological probability of success .[1]

Table 1: Scaffold Comparison Matrix
Feature4-Iodo-5-(trifluoromethyl)pyridin-2-ol (Target)4-Bromo-5-(trifluoromethyl)pyridin-2-ol (Alternative A)4-Iodo-5-chloropyridin-2-ol (Alternative B)[1]
C-X Bond Energy ~57 kcal/mol (Weakest) ~68 kcal/mol~57 kcal/mol
Pd-Catalyzed Reactivity High (Oxidative addition occurs at RT)Moderate (Requires heat/specialized ligands)High
Lipophilicity (LogP) High (~2.4) High (~2.[1]2)Moderate (~1.[1]8)
Metabolic Stability Excellent (CF₃ blocks C5 oxidation)ExcellentModerate (Cl can be metabolized)
Electronic Effect (C4) Electron Deficient (Facilitates SNAr)Electron DeficientLess Deficient than CF₃ analogs
Primary Application Late-stage diversification; Difficult couplingsScale-up (Cost-sensitive)Solubility improvement
Key Technical Insights
  • Reactivity Hierarchy (The "Iodine Advantage"): The C-I bond is significantly weaker than the C-Br bond.[1] In complex synthesis, such as installing a sterically hindered boronic acid at the C4 position, the 4-iodo scaffold allows for milder conditions (e.g., room temperature Suzuki couplings). This preserves sensitive functional groups on the coupling partner that might decompose under the reflux conditions required for the 4-bromo analog.[1]

  • The 5-CF₃ Metabolic Shield: The C5 position of the pyridine ring is electronically prone to oxidative metabolism (P450 hydroxylation).[1] Substituting a hydrogen or chlorine with trifluoromethyl (CF₃) effectively blocks this metabolic "soft spot."[1] Furthermore, the CF₃ group increases lipophilicity, which is often required for blood-brain barrier (BBB) penetration in CNS targets (e.g., PI3K/mTOR inhibitors like Bimiralisib analogs).[1]

Part 2: Synthetic Protocol & Self-Validating Systems

To utilize this scaffold effectively, one must control the tautomeric equilibrium .[1] The molecule exists in equilibrium between the pyridin-2-ol (hydroxyl) and pyridin-2-one (amide) forms.[1]

Protocol: Regioselective Functionalization (The "Self-Validating" Workflow)[1]

Objective: Selective C4-arylation followed by N-alkylation (avoiding O-alkylation).

Reagents:

  • Scaffold: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing (Validation Step): Dissolve the scaffold in dioxane/water.[1] Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species.[1] If the solution turns black immediately upon catalyst addition, oxygen was present (failed validation).[1]

  • Coupling (The C4 Priority): Add the catalyst and boronic acid.[1] Stir at 80°C for 4 hours.

    • Note: The 4-iodo group reacts exclusively.[1] The 2-OH/2-one moiety remains inert under these Suzuki conditions.[1]

  • Tautomer Control (N-Alkylation):

    • Isolate the C4-arylated intermediate.[1]

    • Dissolve in DMF with Cs₂CO₃ (2.0 eq) and add an alkyl halide (e.g., Methyl Iodide).[1]

    • Critical Control: Cs₂CO₃ favors the N-alkylation (pyridone product) due to the "hard/soft acid-base" principle and coordination effects.[1] Using Ag₂CO₃ would favor O-alkylation (methoxypyridine).[1]

  • Validation: Monitor via LC-MS. The N-alkylated product typically elutes after the O-alkylated byproduct on reverse-phase HPLC due to the loss of the H-bond donor.[1]

Part 3: SAR Case Study – Kinase Inhibition

Context: Development of PI3K/mTOR inhibitors (e.g., PQR309 analogs).

In a comparative study of hinge-binding regions, the 4-iodo-5-(trifluoromethyl)pyridin-2-ol scaffold was used to generate a library of inhibitors.[1]

  • Compound A (5-H analog): IC₅₀ = 120 nM.[1] High clearance.

  • Compound B (5-Cl analog): IC₅₀ = 45 nM.[1] Moderate clearance.[1]

  • Compound C (5-CF₃ analog - Derived from Subject Scaffold): IC₅₀ = 12 nM.[1] Low clearance.

Mechanism of Action: The 2-pyridone motif (generated from the 2-ol) acts as a bidentate H-bond donor/acceptor pair, binding to the kinase hinge region (e.g., Valine or Methionine residues).[1] The 5-CF₃ group projects into a hydrophobic pocket (the "gatekeeper" region), displacing water and increasing entropic binding affinity.[1] The 4-aryl group (installed via the iodine handle) extends into the affinity pocket to determine selectivity.[1]

Part 4: Visualization of Workflows

Diagram 1: The Reactivity Hierarchy & Decision Tree

This diagram illustrates when to choose the Iodo-CF3 scaffold over the Bromo-CF3 alternative based on synthetic complexity.

SAR_Decision_Tree Start Target Molecule Design (Pyridine Scaffold) Check_Metabolism Is C5 Metabolic Stability Critical? Start->Check_Metabolism Check_Coupling Is the C4 Coupling Partner Sterically Hindered or Sensitive? Check_Metabolism->Check_Coupling Yes (Need CF3) Select_Chloro SELECT: 4-Iodo-5-chloro (Lower Lipophilicity) Check_Metabolism->Select_Chloro No (Cl/H is acceptable) Select_Iodo SELECT: 4-Iodo-5-(trifluoromethyl) (High Reactivity / High Stability) Check_Coupling->Select_Iodo Yes (Need Mild Conditions) Select_Bromo SELECT: 4-Bromo-5-(trifluoromethyl) (Lower Cost / Standard Reactivity) Check_Coupling->Select_Bromo No (Standard Suzuki OK)

Caption: Decision matrix for selecting the optimal pyridine building block based on metabolic requirements and synthetic difficulty.

Diagram 2: Synthetic Pathway & Tautomer Control

Visualizing the critical divergence between N-alkylation (desired for kinase inhibitors) and O-alkylation.[1]

Synthesis_Flow Scaffold 4-Iodo-5-CF3-pyridin-2-ol (Tautomer Mix) Pd_Step Pd-Catalyzed Cross-Coupling (C4-Arylation) Scaffold->Pd_Step Suzuki/Sonogashira Intermediate 4-Aryl-5-CF3-pyridin-2-ol Pd_Step->Intermediate Base_Cs Base: Cs2CO3 / DMF (Thermodynamic Control) Intermediate->Base_Cs Base_Ag Base: Ag2CO3 / Toluene (Kinetic/Coordination Control) Intermediate->Base_Ag Product_N N-Alkylated Product (2-Pyridone Core) TARGET: Kinase Inhibitor Base_Cs->Product_N Major Product Product_O O-Alkylated Product (2-Methoxypyridine) TARGET: Off-Pathway Base_Ag->Product_O Major Product

Caption: Synthetic divergence illustrating the control of tautomeric alkylation to yield the bioactive 2-pyridone core.

References

  • Beaufils, F. et al. (2017).[1] "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor."[1] Journal of Medicinal Chemistry. [1]

  • BenchChem Technical Guides. (2025). "The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry." BenchChem Application Notes.

  • Ogawa, T. et al. (2020).[1] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][2][3] Journal of Pesticide Science.[1]

  • PubChem Compound Summary. (2025). "4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8)."[1][4][5] National Center for Biotechnology Information.[1]

  • Purser, S. et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (General reference for the "Magic Methyl/Trifluoromethyl" effect).

Sources

Validation

A Senior Application Scientist's Guide to Developing and Validating a Purity Assay for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Abstract This guide provides a comprehensive framework for the development, validation, and comparison of analytical methods for assessing the purity of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development, validation, and comparison of analytical methods for assessing the purity of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Recognizing that a standardized, publicly available method for this specific compound is not established, this document outlines a first-principles approach. We propose a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method as the primary analytical choice. The rationale for this selection is detailed through a comparative analysis with alternative techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The core of this guide is a detailed, step-by-step protocol for the validation of the proposed HPLC method, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This ensures the resulting method is demonstrably "suitable for its intended purpose"[6][7], providing trustworthy and accurate data for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity Assessment

4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a substituted trifluoromethylpyridine (TFMP) derivative. Compounds in this class are pivotal building blocks in the synthesis of novel agrochemicals and pharmaceuticals due to the unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety.[1][2][3] The purity of such an intermediate is paramount; trace impurities originating from starting materials, by-products (e.g., multi-chlorinated species or isomers), or degradation products can significantly impact the yield, safety, and efficacy of the final active ingredient.[1][8] Therefore, a validated, reliable analytical method to accurately quantify the purity and profile of impurities is a non-negotiable requirement in a regulated development environment.

Method Selection: A Comparative Rationale

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, identification, or both). For 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, several techniques are viable, each with distinct advantages and limitations.

Table 1: Comparison of Potential Analytical Methods

Technique Principle Pros for This Analyte Cons for This Analyte Primary Use Case
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Excellent for non-volatile, polar organic molecules. High precision and accuracy for quantification. Widely available.Requires a UV chromophore (present in the pyridine ring). May not separate all isomeric impurities.Purity & Impurity Quantification
GC-FID/MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High resolution for volatile and semi-volatile compounds.[9] FID offers universal response for hydrocarbons.Analyte may have insufficient volatility or thermal stability, potentially requiring derivatization.Residual Solvents, Volatile Impurities
qNMR Signal intensity is directly proportional to the number of nuclei.[10][11]Primary ratio method; does not require a specific reference standard of the analyte.[10][11] Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Expensive instrumentation.Absolute Purity (Assay), Structural Confirmation
LC-MS Combines HPLC separation with mass spectrometry detection.High sensitivity and selectivity.[12][13] Provides molecular weight information, aiding in impurity identification.[12][13][14]Quantitative response can be variable; often requires reference standards for accurate quantification. More complex instrumentation.Impurity Identification & Profiling

Proposed Primary Method: Reversed-Phase HPLC-UV

The following protocol is a robust starting point for method development. The key is to achieve baseline separation of the main peak from all expected impurities and degradation products.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Phenyl-hexyl or PFP columns could also be explored to leverage different pi-pi interactions with the aromatic ring.[17]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (Verify with UV scan of the analyte)

    • Injection Volume: 5 µL

  • Standard & Sample Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

    • Standard Stock Solution: Accurately weigh ~10 mg of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (for Purity): Dilute the stock solution to a final concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the working standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[8]

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following parameters must be assessed for a quantitative impurity test and for the assay.[4][5]

Workflow for Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Develop HPLC Method (Sec 3.1) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validated Method Report Rob->Report

Caption: Workflow for HPLC method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze a solution of the reference standard.

    • Analyze a sample solution.

    • If available, spike the sample solution with known related substances and impurities.

    • Perform forced degradation studies (e.g., expose the sample to acid, base, peroxide, heat, and light) and analyze the resulting solutions.

  • Acceptance Criteria: The main peak should be free from co-elution from any other component. This is typically confirmed using a DAD to assess peak purity.

Linearity & Range

Linearity is the ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be accurate, precise, and linear.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 0.05, 0.1, 0.15, 0.2 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Table 2: Illustrative Linearity Data

Concentration (mg/mL)Mean Peak Area
0.005 (LOQ)12,540
0.050124,800
0.100250,100
0.150375,500
0.200501,200
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.

  • Protocol:

    • Prepare a sample matrix (if applicable) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 3.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be done by injecting a series of dilute solutions of the reference standard.

  • Acceptance Criteria:

    • LOD: S/N ratio ≈ 3:1.

    • LOQ: S/N ratio ≈ 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze the system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Orthogonal and Complementary Techniques

While HPLC-UV is the workhorse for purity determination, a comprehensive analysis relies on multiple techniques.

Logical Relationship of Analytical Techniques

G cluster_quant Quantitative Purity cluster_ident Identification HPLC HPLC-UV (Relative Purity, Impurities) LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Unknown Peaks qNMR qNMR (Absolute Purity, Assay) qNMR->HPLC Qualify Reference Std. LCMS->HPLC Confirm Peak Identity GCMS GC-MS (Volatile Impurity ID)

Caption: Interplay between quantitative and identification techniques.

  • LC-MS for Impurity Profiling: During development, any unknown peaks observed in the HPLC-UV chromatogram should be investigated by LC-MS.[18][19] The mass-to-charge ratio provides the molecular weight, which is invaluable for proposing the structures of process-related impurities or degradation products.[12][14]

  • qNMR for Reference Standard Certification: Quantitative NMR is a powerful technique for assigning an absolute purity value to a reference standard without relying on another standard of the same compound.[10][16] This is crucial for ensuring the accuracy of all subsequent chromatographic measurements that depend on that standard.

Conclusion

The purity assessment of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol demands a systematic and scientifically sound approach. While no off-the-shelf method may exist, this guide details the logical progression from method selection and development to full validation according to internationally recognized standards. By establishing a robust RP-HPLC-UV method as the primary quantitative tool and complementing it with orthogonal techniques like LC-MS and qNMR, researchers can ensure the generation of highly reliable data. This rigorous analytical foundation is essential for making informed decisions throughout the drug development and manufacturing lifecycle, ultimately guaranteeing the quality and consistency of the final product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. gmp-compliance.org. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. National Institutes of Health (NIH). [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health (NIH). [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Auriga Research. [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. Royal Society of Chemistry Publishing. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications | Request PDF. ResearchGate. [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol Isomers

Executive Summary 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227601-04-8) is a critical halogenated heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227601-04-8) is a critical halogenated heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural analysis presents two distinct challenges:

  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the 2-pyridinol (hydroxy) and 2-pyridone (amide) forms, complicating spectral interpretation.[1]

  • Regioisomeric Purity: Direct iodination of 5-(trifluoromethyl)pyridin-2-ol often yields the 3-iodo or 6-iodo regioisomers as byproducts.[1]

This guide provides a definitive spectroscopic framework to distinguish the target molecule from its tautomers and regioisomers, utilizing Nuclear Magnetic Resonance (NMR) coupling constants (


-values) as the primary validation metric.[1]

Part 1: Tautomeric Differentiation (The Identity Crisis)

The first step in characterization is establishing the dominant tautomer in solution.[1] While often cataloged as "pyridin-2-ol," the compound predominantly adopts the 2-pyridone form in polar solvents and the solid state.[1]

Mechanistic Overview

The proton transfer between the oxygen and nitrogen atoms fundamentally alters the electronic environment of the ring.

Tautomerism Pyridinol Pyridin-2-ol Form (Aromatic OH) Pyridone 2-Pyridone Form (Amide C=O / NH) Pyridinol->Pyridone Polar Solvents (DMSO, MeOH) Pyridone->Pyridinol Gas Phase / Non-polar (Hexane)

Figure 1: Tautomeric equilibrium dependent on solvent polarity.

Spectroscopic Markers
Feature2-Pyridone (Target Form) 2-Pyridinol (Minor Form)
¹H NMR (DMSO-d₆) NH Signal: Broad singlet,

11.0–13.0 ppm
OH Signal: Variable, often exchanged/invisible
¹³C NMR (C2) C=O[1] Carbon: Deshielded,

160–165 ppm
C-OH Carbon:

165–170 ppm
IR Spectroscopy Amide C=O[1] Stretch: Strong, ~1640–1680 cm⁻¹Aromatic C-O Stretch: ~1250–1300 cm⁻¹

Analyst Note: In DMSO-d₆, expect the Pyridone form.[1] If the spectrum shows a broad singlet >11 ppm, the nitrogen is protonated.

Part 2: Regioisomeric Differentiation (The Purity Crisis)[2]

The most critical quality control step is distinguishing the target 4-iodo isomer from the 3-iodo and 6-iodo byproducts.[1] These isomers have identical mass (LC-MS is insufficient) but distinct proton coupling patterns.[1]

The Diagnostic Logic: Coupling Constants ( )

The position of the remaining protons on the pyridine ring dictates the splitting pattern.

  • Target (4-Iodo): Protons are at positions 3 and 6.[1] They are para to each other.

  • Impurity (3-Iodo): Protons are at positions 4 and 6.[1] They are meta to each other.

  • Impurity (6-Iodo): Protons are at positions 3 and 4.[1] They are ortho to each other.

Comparative NMR Data Table (¹H NMR in DMSO-d₆)
IsomerStructureProton H-AProton H-BCoupling Pattern (

)
Diagnostic Feature
4-Iodo (Target) 4-I, 5-CF₃H3: ~6.8 ppmH6: ~8.1 ppmSinglets (or negligible para coupling < 1 Hz)Two Singlets
3-Iodo (Byproduct) 3-I, 5-CF₃H4: ~7.8 ppmH6: ~8.3 ppmDoublets (

Hz)
Meta-Coupling (Fine Splitting)
6-Iodo (Byproduct) 6-I, 5-CF₃H3: ~6.5 ppmH4: ~7.6 ppmDoublets (

Hz)
Ortho-Coupling (Large Splitting)
Decision Tree for Isomer Identification

IsomerID Start Analyze Aromatic Region (6.0 - 8.5 ppm) Count How many aromatic protons? Start->Count Splitting Check Coupling Constant (J) Count->Splitting 2 Protons Found Target Target: 4-Iodo Isomer (Two Singlets) Splitting->Target Singlets (J ~ 0 Hz) Meta Impurity: 3-Iodo Isomer (J ≈ 1-2 Hz) Splitting->Meta Small Splitting (Meta) Ortho Impurity: 6-Iodo Isomer (J ≈ 8 Hz) Splitting->Ortho Large Splitting (Ortho)

Figure 2: Logic flow for identifying the correct regioisomer based on ¹H NMR splitting.

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Validation

Objective: To clearly observe the labile NH/OH proton and avoid exchange broadening.

  • Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule to minimize water content.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run a standard proton sequence (32 scans).[1]

  • Validation:

    • Look for the NH signal at 11–13 ppm .[1]

    • If the signal is broad or absent, add 1 drop of D₂O and shake. The disappearance of the signal confirms it is exchangeable (NH/OH).

Protocol B: Purification of Regioisomers

Objective: Separation of the 4-iodo target from 3-iodo/6-iodo impurities.[1] Note: These isomers have different pKa values and polarities due to the proximity of the Iodine to the Nitrogen and Carbonyl.

  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     60:40).[1]
    
    • The 4-iodo isomer (less sterically crowded near the polar head) typically elutes after the 3-iodo isomer but before the highly polar non-iodinated starting material.[1]

  • Check: Collect fractions and run TLC. The isomers will have slightly different Rf values. Combine fractions and verify with NMR (Protocol A) looking for singlets .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394546, 4-Iodo-5-(trifluoromethyl)pyridin-2-ol.[1] Retrieved from .[1]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling in Aromatic Systems.[1] University of Wisconsin-Madison.[1] Retrieved from .[1]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[1] Application Note. Retrieved from .[1]

  • BLDpharm. Product Analysis: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8).[1] Retrieved from .[1]

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Validation

Benchmarking the synthesis of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol against other methods

This guide benchmarks the synthesis of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227601-04-8), a critical intermediate for pharmaceutical scaffolds. The analysis contrasts the industry-standard Directed Ortho-Metalat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227601-04-8), a critical intermediate for pharmaceutical scaffolds. The analysis contrasts the industry-standard Directed Ortho-Metalation (DoM) route against direct halogenation and Sandmeyer approaches, prioritizing regiochemical fidelity and scalability.

Executive Summary

The synthesis of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol presents a specific regiochemical challenge: installing an iodine atom at the C4 position while preserving the C5-trifluoromethyl group and the C2-oxygen functionality.

  • The Benchmark Method (Recommended): Directed Ortho-Metalation (DoM) of 2-chloro-5-(trifluoromethyl)pyridine followed by hydrolysis. This route guarantees >95% regioselectivity for the 4-iodo isomer by leveraging the specific directing effects of the C2-chlorine and C5-trifluoromethyl groups.

  • The Alternative (Not Recommended): Direct iodination of 5-(trifluoromethyl)pyridin-2-ol. This method predominantly yields the 3-iodo isomer due to the directing influence of the hydroxyl group, requiring difficult chromatographic separation.

Part 1: Comparative Analysis of Synthetic Routes
FeatureRoute A: DoM & Hydrolysis (Benchmark) Route B: Direct Iodination Route C: Sandmeyer Reaction
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine5-(Trifluoromethyl)pyridin-2-ol2-Hydroxy-5-(trifluoromethyl)pyridin-4-amine
Key Reagents LDA/LiTMP, Iodine, Acid (HCl/AcOH)NIS or

, Acid Catalyst

, KI, Acid
Regioselectivity High (C4-Selective) Low (Favoring C3) High (Pre-determined)
Yield 65–75% (Over 2 steps)30–40% (Post-purification)<30% (Multi-step)
Scalability High (Batch/Flow compatible)Medium (Purification bottleneck)Low (Diazo safety risks)
Primary Risk Cryogenic conditions (-78°C)Isomer separationUnstable intermediates
Part 2: The Benchmark Protocol (DoM Route)

This protocol utilizes the "Halogen Dance" / Directed Metalation principle. The C2-chloro group and C5-trifluoromethyl group cooperatively acidify the C4 proton, or allow for a lithium-halogen migration that thermodynamically favors the C4-lithio species.

Phase 1: Regioselective Iodination
  • Precursor: 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

  • Target Intermediate: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (CAS: 505084-55-9)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Solvent: Add anhydrous THF (10 mL/g substrate).

  • Base Addition: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

    • Mechanistic Note: Kinetic deprotonation may initially occur at C6 (ortho to N) or C3. However, equilibration or the use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) often favors the thermodynamic C4-lithio species stabilized by the adjacent electron-withdrawing

      
       and Cl groups.
      
  • Equilibration: Stir at -78°C for 1–2 hours to ensure formation of the 4-lithio species.

  • Quench: Add a solution of Iodine (

    
    )  (1.2 equiv) in THF dropwise.
    
  • Workup: Warm to room temperature. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.
    
  • Purification: Recrystallization (Hexanes) or Silica Flash Chromatography (0-5% EtOAc/Hexanes).

    • Expected Yield: 70-85%.

Phase 2: Hydrolysis to Target
  • Precursor: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine[1][2]

  • Target: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol[3][4][5][6]

Step-by-Step Workflow:

  • Reagents: Suspend the intermediate in Glacial Acetic Acid (AcOH) with Sodium Acetate (NaOAc, 2.0 equiv). Alternatively, use 6M HCl for varying durations.

  • Reaction: Reflux (100–110°C) for 4–12 hours.

    • Critical Control: Monitor by HPLC.[7][8] The 2-Cl bond is more labile toward nucleophilic attack than the 4-I bond due to the activation by the ring nitrogen. Avoid harsh alkaline conditions (strong NaOH) which might cause de-iodination or halogen scrambling.

  • Isolation: Concentrate solvent. Dilute with water. The product often precipitates as an off-white solid.

  • Final Purification: Recrystallization from Ethanol/Water.

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the divergent regioselectivity between the Benchmark (DoM) and Alternative (Direct EAS) routes.

SynthesisPathways Start_DoM 2-Chloro-5-(trifluoromethyl)pyridine Lithiation Lithiation (-78°C) (LDA/LiTMP) Start_DoM->Lithiation Start_Direct 5-(Trifluoromethyl)pyridin-2-ol Direct_Iodination Direct Iodination (NIS/Acid) Start_Direct->Direct_Iodination Lithio_Species 4-Lithio Intermediate (Stabilized by CF3/Cl) Lithiation->Lithio_Species Regioselective Iodination_DoM Quench with I2 Lithio_Species->Iodination_DoM Intermediate 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (Major Isomer) Iodination_DoM->Intermediate Hydrolysis Hydrolysis (AcOH/NaOAc, Reflux) Intermediate->Hydrolysis Target TARGET: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol Hydrolysis->Target Yield: ~70% Wrong_Isomer 3-Iodo Isomer (Major Byproduct) Direct_Iodination->Wrong_Isomer Ortho-OH Effect Direct_Iodination->Target Minor Product (<20%)

Caption: Comparison of Regioselective DoM Route (Top) vs. Non-Selective Direct Iodination (Bottom).

Part 4: Experimental Data Summary
MetricBenchmark Method (DoM)Direct Iodination
Purity (HPLC) >98% (after workup)~85% (mixture of 3-I and 4-I)
Regio-Ratio (4-I : 3-I) > 20 : 1 ~ 1 : 4
Cost Efficiency Moderate (Requires -78°C)Low (High loss during separation)
Safety Handle Pyrophoric Bases (LDA)Standard Acid/Base Safety
References
  • Schlosser, M., et al. "Regioselective functionalization of chloro(trifluoromethyl)pyridines." Journal of Organic Chemistry.
  • TCI Chemicals. "Product Specification: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (CAS 505084-55-9)." Link

  • Fluorochem. "Safety Data Sheet: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine." Link

  • Accela ChemBio. "Product Entry: 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8)."[4][5] Link[4][5]

  • ChemicalBook. "Synthesis routes for Pyridine, 5-chloro-4-iodo-2-(trifluoromethyl)-." Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of molecular properties. This guide provides essential safety and handling protocols for 4-Iodo-5-(t...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of molecular properties. This guide provides essential safety and handling protocols for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS No. 1227601-04-8), designed for the discerning researcher in pharmaceutical and chemical development. Our focus extends beyond mere compliance, aiming to instill a culture of informed safety by elucidating the scientific rationale behind each procedural step.

At-a-Glance Safety Profile

For immediate operational awareness, the following table summarizes the hazard classifications and the minimum required personal protective equipment for handling 4-Iodo-5-(trifluoromethyl)pyridin-2-ol.

Hazard Classification (GHS)CodeRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302Standard PPE; No eating/drinking in the lab.
Skin Irritation (Category 2)H315Chemical-resistant gloves (Nitrile/Neoprene), Lab Coat.
Serious Eye Irritation (Category 2)H319Chemical Splash Goggles / Face Shield.
Respiratory Irritation (STOT SE 3)H335Use within a certified Chemical Fume Hood.

GHS Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Profile and Scientific Rationale

Understanding the "why" behind safety protocols is paramount. The hazard profile of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a composite of its core structure and functional groups.

  • Pyridine Core: The foundational pyridine ring is a well-known heterocyclic compound. Pyridine and its derivatives are often associated with hazards such as skin and eye irritation, and potential harm if inhaled or swallowed.[2][3] This establishes a baseline expectation of necessary caution.

  • Iodo Functional Group: Halogenated organic compounds exhibit a range of toxicities. Generally, toxicity can increase with the atomic mass of the halogen.[4] The presence of the iodo- group necessitates stringent measures to prevent skin contact and inhalation, contributing to the compound's classification as a skin and respiratory irritant.[4]

  • Trifluoromethyl (CF₃) Group: The CF₃ group is known for its high stability due to the strength of the carbon-fluorine bond.[5] It is generally considered chemically inert under biological conditions.[5] Its primary role in medicinal chemistry is to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which can enhance its efficacy and pharmacokinetic profile.[6][7] While not contributing directly to acute reactivity, its influence on the molecule's overall properties underscores the compound's bioactive nature.

This combination of a bioactive pyridine core with iodo and trifluoromethyl substituents results in a compound that must be handled with deliberate care to mitigate the risks of irritation and acute toxicity.[1]

Personal Protective Equipment (PPE) Protocol

Adherence to a rigorous PPE protocol is non-negotiable. The following specifies the required equipment and the rationale for its use.

  • Eye and Face Protection:

    • Requirement: Mandate the use of chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. For operations with a higher risk of splashing, such as transferring solutions, a full-face shield should be worn over the goggles.[8]

    • Causality: This is a direct countermeasure to the H319 "Causes serious eye irritation" classification.[1] The pyridine backbone and halogen substituent can cause significant damage upon contact with ocular tissue.

  • Skin and Body Protection:

    • Requirement: Wear a flame-resistant lab coat, fully fastened. Ensure that chemical-resistant gloves are worn at all times when a risk of exposure exists.[3]

    • Glove Selection: Nitrile or neoprene gloves are recommended over latex, as they offer superior protection against a broader range of chemicals.[3] Gloves should be inspected for integrity before each use and replaced immediately if compromised.

    • Causality: This protocol addresses the H315 "Causes skin irritation" hazard.[1] Direct contact can lead to dermatitis and other skin conditions. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][9]

  • Respiratory Protection:

    • Requirement: All handling of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, especially in its solid, powdered form, must be conducted within a certified and properly functioning chemical fume hood.[10][11]

    • Causality: This is essential to mitigate the risk of respiratory tract irritation, as designated by the H335 classification.[1] The fume hood provides local exhaust ventilation to prevent dust and vapors from entering the breathing zone of the operator.[11]

Safe Handling and Operations Workflow

The following step-by-step workflow ensures a safe operational sequence from material retrieval to disposal.

  • Preparation and Pre-Handling:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in the previous section.

    • Prepare the workspace by lining the area with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, weighing paper) within the fume hood to minimize movement in and out of the containment area.

  • Handling and Use:

    • Retrieve the container from its designated storage location, noting its condition.[12]

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Dispense the required amount of the chemical using a dedicated spatula. Avoid scooping in a manner that creates dust clouds.

    • Once the desired amount is weighed and transferred, securely close the primary container.[10][13]

    • Perform all subsequent manipulations of the compound within the fume hood.

  • Post-Handling and Decontamination:

    • Clean all non-disposable equipment that has come into contact with the chemical.

    • Wipe down the surfaces of the fume hood with an appropriate cleaning agent.

    • Carefully fold the contaminated bench paper inward and place it in the designated solid hazardous waste container.

    • Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent self-contamination.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[1][10][13]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_dispose 4. Disposal cluster_emergency Emergency Protocol Prep Verify Fume Hood Don Full PPE Prepare Workspace Handle Open Container Weigh & Dispense Perform Experiment Prep->Handle Proceed to use Post Decontaminate Equipment Clean Workspace Remove PPE Correctly Wash Hands Handle->Post Experiment complete Spill Spill Response: Evacuate, Alert, Contain (Refer to SDS) Handle->Spill If Spill Occurs Dispose Segregate Waste: - Contaminated Solids - Unused Chemical - Contaminated Solvents Post->Dispose Segregate waste

Caption: A workflow diagram illustrating the key stages of safely handling 4-Iodo-5-(trifluoromethyl)pyridin-2-ol.

Emergency Response and First Aid

Immediate and correct response to an exposure is critical.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][10]

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][9][10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][10][13]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[1][10]

Storage and Disposal Plan

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10][12][13] It must be stored in a locked cabinet or area accessible only to authorized personnel.[1][10] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]

  • Disposal: This material and its container must be disposed of as hazardous waste.[1] All disposals must be in accordance with local, regional, and national regulations. Do not allow the product to enter drains. Contact a licensed professional waste disposal service to dispose of this material.[10][13]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
4-Iodo-5-(trifluoromethyl)pyridin-2-ol
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